Product packaging for ML344(Cat. No.:)

ML344

Cat. No.: B1677341
M. Wt: 245.32 g/mol
InChI Key: KTDWVPGNCOUOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ML344 is a CqsS/LuxQ agonist probe. It acts as an inducer of light production in the absence of autoinducers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N5 B1677341 ML344

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C13H19N5/c1-4-18-13(15-16-17-18)14-9-11-5-7-12(8-6-11)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15,17)

InChI Key

KTDWVPGNCOUOEH-UHFFFAOYSA-N

SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)C(C)C

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML344;  ML-344;  ML 344; 

Origin of Product

United States

Foundational & Exploratory

The Discovery and Development of ML344: A Potent Agonist of Vibrio cholerae Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

ML344 is a potent and selective small molecule agonist of the Vibrio cholerae CqsS quorum-sensing receptor. Its discovery through a high-throughput screening campaign has provided a valuable chemical tool to probe the intricacies of bacterial communication and presents a potential starting point for the development of novel anti-infective therapeutics. This technical guide provides an in-depth overview of the discovery and development of this compound, including its initial identification, characterization, and the key experimental methodologies employed.

Introduction

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign conducted by the NIH Molecular Libraries Probe Production Centers Network (MLPCN). The primary screen aimed to identify agonists of the V. cholerae CqsS receptor.

High-Throughput Screening

A quantitative high-throughput screen (qHTS) was performed on a library of over 350,000 small molecules. The assay utilized a genetically engineered strain of Vibrio cholerae that expressed a luciferase reporter gene under the control of a QS-regulated promoter. Activation of the CqsS signaling pathway in this strain results in the production of light, providing a measurable readout for agonist activity.

The screening campaign identified a number of promising hits, including the compound that would become the probe this compound, which exhibited potent agonist activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueAssay
AC50 1.9 µMPrimary HTS Luciferase Reporter Assay
Selectivity Inactive against other QS receptorsEpistatic Assays

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H19N5
Molecular Weight 245.32 g/mol
IUPAC Name 1-ethyl-N-(4-isopropylbenzyl)-1H-tetrazol-5-amine

Table 3: Stability and Plasma Protein Binding of this compound

ParameterValueCondition
PBS Stability (t1/2) > 48 hourspH 7.4
Human Plasma Stability (t1/2) > 8 hours37°C
Mouse Plasma Stability (t1/2) > 8 hours37°C
Human Plasma Protein Binding 95%
Mouse Plasma Protein Binding 92%

Experimental Protocols

Primary High-Throughput Screening: Luciferase Reporter Assay

This assay was designed to identify agonists of the V. cholerae CqsS receptor in a 1536-well plate format.

Materials:

  • Vibrio cholerae C6706 reporter strain (containing the luxCDABE operon from Vibrio harveyi under a QS-regulated promoter)

  • Luria-Bertani (LB) broth

  • Test compounds dissolved in DMSO

  • 1536-well solid white plates

  • Luminometer

Protocol:

  • The V. cholerae reporter strain was grown overnight in LB broth.

  • The overnight culture was diluted to an appropriate optical density (OD600) in fresh LB broth.

  • A small volume (nanoliters) of test compounds at various concentrations was dispensed into the 1536-well plates using an acoustic liquid handler.

  • The diluted bacterial culture was then added to each well of the plate.

  • Plates were incubated at 30°C for a specified period to allow for bacterial growth and reporter gene expression.

  • Luminescence was measured using a plate-based luminometer.

  • Data was normalized to control wells and dose-response curves were generated to determine the AC50 values for active compounds.

Secondary Assays: Epistatic Assays for Target Confirmation

To confirm that this compound acts through the CqsS receptor, a series of epistatic assays were performed using various V. cholerae mutant strains.

Strains:

  • Wild-type V. cholerae

  • ΔcqsS (CqsS knockout)

  • Other QS receptor knockout strains (e.g., ΔluxQ)

Protocol:

  • The wild-type and mutant strains were grown in the presence and absence of this compound.

  • The expression of QS-regulated genes was measured using quantitative real-time PCR (qRT-PCR) targeting downstream reporters of the QS cascade.

  • The principle of this assay is that if this compound acts through CqsS, it will have no effect on the QS pathway in the ΔcqsS strain but will still be active in the wild-type and other QS receptor knockout strains.

Quantitative Real-Time PCR (qRT-PCR)

Protocol:

  • V. cholerae strains were grown to the desired cell density with and without this compound.

  • Total RNA was extracted from the bacterial cells using a commercial RNA purification kit.

  • RNA was treated with DNase to remove any contaminating genomic DNA.

  • cDNA was synthesized from the purified RNA using reverse transcriptase and random primers.

  • qRT-PCR was performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., hapR, aphA) and a housekeeping gene for normalization.

  • The relative expression of the target genes was calculated using the ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

G Vibrio cholerae CqsS Quorum Sensing Pathway cluster_LCD Low Cell Density cluster_HCD High Cell Density CqsS_K CqsS (Kinase) LuxU_P LuxU-P CqsS_K->LuxU_P ATP -> ADP LuxO_P LuxO-P LuxU_P->LuxO_P Qrr_sRNAs Qrr sRNAs LuxO_P->Qrr_sRNAs Activates AphA AphA Qrr_sRNAs->AphA Stabilizes mRNA Virulence Virulence & Biofilm AphA->Virulence Activates CAI1 CAI-1 (Autoinducer) CqsS_P CqsS (Phosphatase) CAI1->CqsS_P Binds This compound This compound This compound->CqsS_P Binds (Agonist) LuxU LuxU CqsS_P->LuxU Dephosphorylates LuxO LuxO LuxU->LuxO Dephosphorylates HapR HapR LuxO->HapR Derepresses Virulence_Repression Repression of Virulence & Biofilm HapR->Virulence_Repression Activates

Caption: The CqsS quorum-sensing pathway in Vibrio cholerae.

G This compound Discovery Workflow HTS High-Throughput Screen (Luciferase Reporter Assay) Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Epistatic_Assays Target Validation (Epistatic Assays) Hit_Confirmation->Epistatic_Assays SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR Probe_Characterization Probe Characterization (Stability, Selectivity) Epistatic_Assays->Probe_Characterization SAR->Probe_Characterization ML344_Probe This compound Probe Probe_Characterization->ML344_Probe

Caption: Workflow for the discovery and development of this compound.

Structure-Activity Relationship (SAR)

Initial exploration of the structure-activity relationship around the this compound scaffold focused on modifications to the benzyl and ethyl-tetrazole moieties. These preliminary studies indicated that the isopropyl group on the benzyl ring and the ethyl group on the tetrazole are important for potent agonist activity. Further SAR studies are necessary to fully delineate the pharmacophore and to optimize the potency, selectivity, and pharmacokinetic properties of this chemical series.

Synthesis of this compound

The synthesis of this compound (1-ethyl-N-(4-isopropylbenzyl)-1H-tetrazol-5-amine) can be achieved through a multi-step synthetic route. A key step involves the reaction of an appropriately substituted isothiocyanate with sodium azide to form the tetrazole ring, followed by alkylation and coupling reactions to introduce the ethyl and 4-isopropylbenzyl groups. A detailed, step-by-step synthetic protocol would require access to the specific publication detailing its synthesis.

Conclusion

This compound is a valuable chemical probe that has significantly advanced the study of quorum sensing in Vibrio cholerae. Its discovery through a robust high-throughput screen and subsequent characterization have confirmed its role as a potent and selective agonist of the CqsS receptor. This technical guide has summarized the key aspects of its discovery and development, providing a foundation for researchers and drug development professionals to utilize this compound in their own studies and to inspire the design of next-generation quorum-sensing modulators. Further investigation into the detailed structure-activity relationships and mechanism of action of this compound will undoubtedly provide deeper insights into bacterial communication and may pave the way for novel therapeutic interventions against cholera and other bacterial infections.

Unraveling the Molecular Strategy of ML344 in Vibrio cholerae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Quorum Sensing Agonist ML344 and its Attenuation of Vibrio cholerae Virulence

This technical guide provides an in-depth analysis of the mechanism of action of the small molecule this compound in Vibrio cholerae, the causative agent of cholera. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound, focusing on its role as an agonist of the CqsS quorum sensing receptor. This guide outlines the core molecular interactions, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the signaling pathways involved.

Executive Summary

Vibrio cholerae utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate gene expression with population density. This regulation is pivotal for the expression of virulence factors, including cholera toxin (CT) and the toxin-coregulated pilus (TCP), as well as for biofilm formation. The small molecule this compound has been identified as a potent agonist of the CqsS transmembrane receptor, a key component of one of the major QS pathways in V. cholerae. By activating the CqsS-mediated signaling cascade, this compound effectively manipulates the bacterium's regulatory network, leading to a high-cell-density QS state. This, in turn, represses the expression of critical virulence genes and inhibits biofilm formation, highlighting the potential of QS modulation as a therapeutic strategy against cholera.

The CqsA/CqsS Quorum Sensing Pathway in Vibrio cholerae

This compound: A CqsS Agonist

Quantitative Data

The activity of this compound has been quantified using various bacterial reporter strains. The half-maximal effective concentration (EC50) values demonstrate its potency as a CqsS agonist.

V. cholerae StrainDescriptionThis compound EC50 (µM)
BH1578ΔcqsA ΔluxS (lacks both autoinducer synthases)≤ 5
WN1103ΔluxQ ΔcqsA (responsive only to CqsS agonists)0.5
DH231ΔluxQ ΔcqsA (responsive only to CqsS agonists)Not specified

Data compiled from publicly available research.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

CqsA/CqsS Signaling Pathway

Cqs_Signaling_Pathway cluster_low_density Low Cell Density cluster_high_density High Cell Density / this compound Presence CAI-1_low Low [CAI-1] CqsS_kinase CqsS (Kinase) CAI-1_low->CqsS_kinase LuxU_P LuxU~P CqsS_kinase->LuxU_P P LuxO_P LuxO~P LuxU_P->LuxO_P P Qrr_sRNAs Qrr sRNAs LuxO_P->Qrr_sRNAs activates AphA AphA Qrr_sRNAs->AphA activates HapR_repressed HapR (repressed) Qrr_sRNAs->HapR_repressed represses Virulence_ON Virulence Gene Expression (tcpA, ctxA) AphA->Virulence_ON activates Biofilm_ON Biofilm Formation AphA->Biofilm_ON promotes CAI-1_high High [CAI-1] or this compound CqsS_phosphatase CqsS (Phosphatase) CAI-1_high->CqsS_phosphatase LuxU LuxU CqsS_phosphatase->LuxU dephosphorylates LuxO LuxO LuxU->LuxO dephosphorylates HapR HapR LuxO->HapR de-repression Virulence_OFF Virulence Gene Expression (tcpA, ctxA) HapR->Virulence_OFF represses Biofilm_OFF Biofilm Formation HapR->Biofilm_OFF represses

Caption: CqsA/CqsS quorum sensing circuit in Vibrio cholerae.

Experimental Workflow for this compound Characterization

Experimental_Workflow HTS High-Throughput Screen (Luciferase Reporter Strain) Hit_ID Identification of this compound as a QS Modulator HTS->Hit_ID EC50 EC50 Determination in Reporter Strains Hit_ID->EC50 qRT_PCR Quantitative RT-PCR (Virulence Gene Expression) Hit_ID->qRT_PCR Biofilm_Assay Biofilm Formation Assay (Crystal Violet Staining) Hit_ID->Biofilm_Assay Toxicity_Assay Mammalian Cell Toxicity Assay Hit_ID->Toxicity_Assay Mechanism_Confirmation Confirmation of CqsS Target (Genetic Knockout Strains) EC50->Mechanism_Confirmation

Caption: Workflow for identifying and characterizing this compound.

Experimental Protocols

Luciferase Reporter Assay for Quorum Sensing Activation

This assay is used to quantify the activation of the quorum-sensing pathway in response to this compound.

Materials:

  • Vibrio cholerae reporter strain (e.g., WN1103: ΔcqsA, ΔluxQ carrying a luxCDABE reporter plasmid).

  • Luria-Bertani (LB) medium supplemented with appropriate antibiotics.

  • This compound stock solution (in DMSO).

  • 96-well microtiter plates (white, clear-bottom for luminescence reading).

  • Luminometer/plate reader.

Procedure:

  • Inoculate an overnight culture of the V. cholerae reporter strain in LB medium with antibiotics at 30°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB medium.

  • In a 96-well plate, prepare serial dilutions of this compound in LB medium. Include a DMSO-only control.

  • Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the this compound dilutions.

  • Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).

  • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Measure the luminescence using a plate reader.

  • Normalize the luminescence values to the OD600 readings (Relative Light Units = Luminescence / OD600).

  • Plot the Relative Light Units against the concentration of this compound to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol is for measuring the effect of this compound on the transcript levels of key virulence genes like tcpA and ctxA.

Materials:

  • Wild-type Vibrio cholerae strain.

  • LB medium.

  • This compound.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (tcpA, ctxA) and a housekeeping gene (e.g., rpoB).

  • Real-time PCR instrument.

Procedure:

  • Grow V. cholerae cultures in LB medium to a specific OD600 (e.g., early-log phase).

  • Treat the cultures with this compound at its effective concentration and a DMSO control.

  • Incubate for a defined period under virulence-inducing conditions.

  • Harvest the bacterial cells by centrifugation.

  • Extract total RNA using a commercial kit, including a DNase treatment step.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the results using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Crystal Violet Biofilm Assay

This assay quantifies the effect of this compound on the ability of V. cholerae to form biofilms.

Materials:

  • Wild-type Vibrio cholerae strain.

  • LB medium.

  • This compound.

  • 96-well polystyrene microtiter plates.

  • 0.1% Crystal Violet solution.

  • Ethanol (95%) or 30% acetic acid.

  • Plate reader.

Procedure:

  • Grow an overnight culture of V. cholerae.

  • Dilute the culture in fresh LB medium containing different concentrations of this compound (and a DMSO control).

  • Add 200 µL of the diluted cultures to the wells of a 96-well plate.

  • Incubate the plate without shaking at 30°C for 24-48 hours to allow biofilm formation.

  • Carefully remove the planktonic cells by gently aspirating the medium.

  • Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.

  • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

Conclusion

This compound represents a valuable chemical tool for dissecting the intricacies of the Vibrio cholerae CqsA/CqsS quorum-sensing pathway. Its ability to act as a potent agonist of the CqsS receptor provides a means to artificially induce a high-cell-density state, thereby repressing virulence and biofilm formation. The experimental protocols and data presented in this guide offer a framework for further investigation into the mechanism of action of this compound and for the broader exploration of quorum sensing modulation as a novel anti-virulence strategy against Vibrio cholerae. The continued study of compounds like this compound will undoubtedly contribute to the development of new therapeutic interventions to combat cholera.

ML344: A Potent Agonist of Vibrio cholerae Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vibrio cholerae, the etiological agent of cholera, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate gene expression in response to population density. This process is central to the bacterium's lifecycle, regulating virulence, biofilm formation, and motility. At the heart of one of the key QS pathways is the transmembrane receptor CqsS. The small molecule ML344 has been identified as a potent agonist of CqsS, offering a valuable chemical tool to probe and manipulate the V. cholerae QS circuit. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Mechanism of Action: Agonism of the CqsS Receptor

Signaling Pathway Diagram

Vibrio_cholerae_QS_Pathway cluster_low_density Low Cell Density cluster_high_density High Cell Density CqsS_kin CqsS (Kinase) LuxU_P LuxU-P CqsS_kin->LuxU_P P LuxO_P LuxO-P LuxU_P->LuxO_P P Qrr Qrr sRNAs LuxO_P->Qrr Activates Virulence Virulence Factors Biofilm Formation LuxO_P->Virulence Activates HapR_mRNA hapR mRNA Qrr->HapR_mRNA Inhibits Translation HapR_protein HapR (No Production) HapR_mRNA->HapR_protein CAI1 CAI-1 / this compound CqsS_phos CqsS (Phosphatase) CAI1->CqsS_phos CqsS_phos->LuxU_P Dephosphorylates LuxU LuxU LuxU->LuxO_P LuxO LuxO HapR_mRNA2 hapR mRNA HapR_protein2 HapR (Production) HapR_mRNA2->HapR_protein2 Group_Behavior Protease Production Motility HapR_protein2->Group_Behavior Activates

Caption: Vibrio cholerae CqsS-mediated quorum sensing pathway.

Quantitative Data for this compound

The potency of this compound as a CqsS agonist has been determined through bioluminescence reporter assays. The following table summarizes the key quantitative data.

CompoundAssay TypeStrainTargetAC50 / EC50Reference
This compound BioluminescenceV. choleraeCqsS15.8 µM

Note: AC50 (Activator Concentration 50) is the concentration of an agonist that elicits a response halfway between the baseline and maximum response.

Experimental Protocols

The identification and characterization of this compound as a CqsS agonist involved a series of key experiments. Detailed methodologies for these assays are provided below.

Bioluminescence Reporter Assay

This assay is the primary method for screening and quantifying the activity of CqsS agonists. It utilizes a genetically engineered strain of Vibrio cholerae that expresses a luciferase operon under the control of a quorum-sensing-regulated promoter. Activation of the CqsS pathway leads to the production of light, which can be measured to determine the potency of a compound.

Materials:

  • Vibrio cholerae reporter strain (e.g., a strain with a luxCDABE operon integrated downstream of a HapR-regulated promoter)

  • Luria-Bertani (LB) broth supplemented with appropriate antibiotics

  • This compound or other test compounds dissolved in DMSO

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Culture Preparation: Inoculate a single colony of the V. cholerae reporter strain into LB broth with the necessary antibiotics and grow overnight at 30°C with shaking.

  • Assay Preparation: The following day, dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB broth.

  • Compound Addition: Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well plate. Add test compounds (e.g., this compound) at various concentrations. Include a DMSO-only control.

  • Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours) to allow for bacterial growth and induction of the luciferase reporter.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. Also, measure the optical density at 600 nm (OD600) to normalize for cell growth.

  • Data Analysis: Normalize the luminescence signal to the cell density (Luminescence/OD600). Plot the normalized luminescence against the compound concentration and fit the data to a dose-response curve to determine the AC50/EC50 value.

Experimental Workflow for this compound Discovery and Characterization

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_confirmation Probe Confirmation HTS Primary Screen of Compound Library (Bioluminescence Assay) Hits Identification of Primary Hits HTS->Hits DoseResponse Dose-Response Curves (Determine AC50) Hits->DoseResponse CounterScreen Counter-Screening (Rule out off-target effects) DoseResponse->CounterScreen Mechanism Mechanism of Action Studies (Use of knockout strains) CounterScreen->Mechanism SAR Structure-Activity Relationship (SAR) (Analog synthesis and testing) Mechanism->SAR FinalProbe Confirmation of this compound as CqsS Agonist Probe SAR->FinalProbe

Caption: Workflow for the identification and characterization of this compound.

Fluorescence Polarization (FP) Assay

This biophysical assay can be used to directly measure the binding of this compound to the purified CqsS protein (or its ligand-binding domain). The assay relies on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization.

Materials:

  • Purified CqsS protein (or its ligand-binding domain)

  • A fluorescently labeled version of this compound or a known CqsS ligand (tracer)

  • Unlabeled this compound

  • Assay buffer (e.g., PBS)

  • Black, low-volume 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Tracer Titration: Determine the optimal concentration of the fluorescent tracer by titrating it and measuring the fluorescence polarization. Select a concentration that gives a stable and robust signal.

  • Protein Titration: Titrate the purified CqsS protein against the fixed concentration of the tracer to determine the dissociation constant (Kd) of the tracer-protein interaction.

  • Competition Assay: In a competition experiment, incubate a fixed concentration of CqsS and the fluorescent tracer with increasing concentrations of unlabeled this compound.

  • Measurement: After an incubation period to reach equilibrium, measure the fluorescence polarization of each well.

  • Data Analysis: The displacement of the fluorescent tracer by this compound will result in a decrease in fluorescence polarization. Plot the polarization signal against the concentration of this compound and fit the data to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Thermal Shift Assay (TSA)

A thermal shift assay, also known as differential scanning fluorimetry (DSF), can be employed to assess the stabilization of the CqsS protein upon ligand binding. The principle is that the binding of a ligand typically increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).

Materials:

  • Purified CqsS protein

  • This compound

  • SYPRO Orange dye (or other fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Assay buffer

  • Real-time PCR instrument with a thermal ramping capability

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the purified CqsS protein, SYPRO Orange dye, and either this compound or a vehicle control (DMSO) in a PCR plate.

  • Thermal Ramping: Place the plate in a real-time PCR instrument and subject it to a gradual temperature increase (e.g., from 25°C to 95°C).

  • Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye in real-time as the temperature increases. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the melting curve represents the melting temperature (Tm). A positive shift in the Tm in the presence of this compound compared to the control indicates that the compound binds to and stabilizes the CqsS protein.

Conclusion

This compound is a valuable tool for studying the Vibrio cholerae CqsS-mediated quorum-sensing pathway. Its ability to potently activate this pathway provides a means to dissect the molecular mechanisms of signal transduction and its role in regulating virulence and other bacterial behaviors. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound in their own investigations into Vibrio cholerae pathogenesis and to screen for novel modulators of quorum sensing.

References

Faloon, P., et al. (2012). Discovery of Two, Structurally Distinct Agonists of Vibrio cholerae Quorum Sensing Acting via the CqsS Membrane Receptor. Probe Reports from the NIH Molecular Libraries Program.

The Role of ML344 in Bacterial Cell-to-Cell Communication: A Review of Current Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals no evidence to support the role of a compound designated ML344 as an inhibitor of bacterial cell-to-cell communication or quorum sensing. Extensive searches for "this compound" in connection with terms such as "quorum sensing," "bacterial communication," "Pseudomonas aeruginosa," "PqsA," "LasR," and "RhlR" did not yield any relevant publications, patents, or database entries that would indicate its involvement in these processes.

Given the absence of data on this compound in the context of bacterial cell-to-cell communication, this guide will instead provide an in-depth overview of the core principles of quorum sensing (QS) inhibition in the clinically significant pathogen Pseudomonas aeruginosa, a frequently studied model organism for antivirulence strategies. This will include a discussion of key signaling pathways, examples of well-characterized inhibitors, and the methodologies used to assess their activity, thereby addressing the broader interest of the target audience in this field of research.

The Landscape of Quorum Sensing in Pseudomonas aeruginosa

P. aeruginosa is a versatile opportunistic pathogen that utilizes a complex and interconnected network of QS systems to coordinate the expression of virulence factors and biofilm formation. This intricate communication network is crucial for its ability to cause chronic and antibiotic-resistant infections. The primary QS systems in P. aeruginosa are:

  • The las system: This system is considered the master regulator of the QS hierarchy. It is composed of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR. When 3-oxo-C12-HSL reaches a threshold concentration, it binds to and activates LasR, which in turn upregulates the expression of numerous virulence genes, including those for proteases like elastase (encoded by lasB), as well as the rhl and pqs QS systems.

  • The rhl system: This system is regulated by the las system and consists of the RhlI synthase, which produces N-butanoyl-L-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR. The RhlR/C4-HSL complex controls the production of virulence factors such as pyocyanin, rhamnolipids, and the elastase enzyme.

  • The pqs system (Pseudomonas Quinolone Signal): This system is interconnected with the las and rhl systems and utilizes 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor 2-heptyl-4-quinolone (HHQ) as signaling molecules. The biosynthesis of these quinolones is initiated by the enzyme PqsA (anthranilate-CoA ligase). The PqsR (also known as MvfR) transcriptional regulator is activated by PQS and HHQ, leading to the upregulation of virulence genes and playing a critical role in biofilm formation.

Targeting Bacterial Communication: Quorum Sensing Inhibition

Disrupting these QS pathways presents an attractive anti-virulence strategy. Unlike traditional antibiotics that aim to kill bacteria, QS inhibitors (QSIs) are designed to disarm them by interfering with their communication, thereby reducing their pathogenicity without exerting strong selective pressure for the development of resistance.

Key Molecular Targets for Quorum Sensing Inhibition in P. aeruginosa
  • PqsA: As the enzyme catalyzing the first committed step in the biosynthesis of PQS and HHQ, PqsA is a prime target for inhibiting the pqs QS system.

  • LasR and RhlR: These transcriptional regulators are the receptors for the acyl-homoserine lactone (AHL) autoinducers. Small molecules that act as antagonists, binding to these receptors without activating them, can effectively block the las and rhl signaling pathways.

The PqsA Signaling Pathway and its Inhibition

The PqsA enzyme is a critical node in the P. aeruginosa QS network. Its inhibition directly leads to a decrease in the production of PQS and HHQ, which in turn reduces the expression of numerous virulence factors.

PqsA_Signaling_Pathway cluster_inhibition Inhibition Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA HHQ HHQ PqsA->HHQ Synthesizes PqsH PqsH HHQ->PqsH PQS PQS PqsH->PQS Converts PqsR PqsR (MvfR) PQS->PqsR Activates Virulence Virulence Factor Production PqsR->Virulence Upregulates PqsA_Inhibitor PqsA Inhibitors PqsA_Inhibitor->PqsA Blocks

Caption: The PqsA signaling pathway in P. aeruginosa and the point of intervention for PqsA inhibitors.

Experimental Protocols for Assessing PqsA Inhibition

The evaluation of potential PqsA inhibitors involves a combination of biochemical and cell-based assays.

In Vitro PqsA Enzyme Activity Assay

Objective: To directly measure the inhibition of PqsA enzymatic activity.

Methodology:

  • Protein Expression and Purification: Recombinant PqsA is overexpressed in E. coli and purified using affinity chromatography.

  • Enzyme Assay: The activity of PqsA is typically measured using a coupled-enzyme assay that detects the production of AMP, a byproduct of the reaction. A common method is the pyrophosphate detection assay.

  • Inhibition Studies: The purified PqsA enzyme is incubated with its substrate (anthranilic acid) and co-factors (ATP and Coenzyme A) in the presence of varying concentrations of the test inhibitor.

  • Data Analysis: The rate of the enzymatic reaction is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Quantification of PQS and HHQ Production

Objective: To determine the effect of the inhibitor on the production of the PQS and HHQ signal molecules in P. aeruginosa cultures.

Methodology:

  • Bacterial Culture: P. aeruginosa is grown in a suitable medium in the presence of the test inhibitor at various concentrations.

  • Extraction of Quinolones: The bacterial culture supernatant is extracted with an organic solvent (e.g., acidified ethyl acetate).

  • LC-MS/MS Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of PQS and HHQ.

  • Data Analysis: The levels of PQS and HHQ in treated cultures are compared to those in untreated control cultures to determine the extent of inhibition.

Virulence Factor Production Assays

Objective: To assess the downstream effects of PqsA inhibition on the production of QS-regulated virulence factors.

Methodology:

  • Pyocyanin Assay: Pyocyanin is a blue-green pigment produced by P. aeruginosa. Its production can be quantified spectrophotometrically by measuring the absorbance of a chloroform extract of the bacterial culture supernatant at 520 nm.

  • Elastase Assay: The elastolytic activity in the culture supernatant is measured using Elastin-Congo Red as a substrate. The release of the dye upon elastin degradation is quantified by measuring the absorbance of the supernatant at 495 nm.

Quantitative Data for Known PqsA Inhibitors

While no data exists for this compound, the following table summarizes the activity of some reported PqsA inhibitors to provide a comparative context.

CompoundPqsA IC50 (µM)HHQ Production Inhibition (at 100 µM)PQS Production Inhibition (at 100 µM)Reference
6-Fluoroanthranilate (6-FABA)ND~50%~60%Ji, K. et al. ACS Chem. Biol.2016 , 11 (11), 3061–3067.
Anthranilyl-AMS0.016~40%~50%Ji, K. et al. ACS Chem. Biol.2016 , 11 (11), 3061–3067.
Anthranilyl-AMSN0.023~60%~70%Ji, K. et al. ACS Chem. Biol.2016 , 11 (11), 3061–3067.

ND: Not Determined

Conclusion

The concept of targeting bacterial cell-to-cell communication represents a promising frontier in the development of novel anti-infective therapies. While the specific compound this compound does not appear to be a recognized player in this field based on current scientific knowledge, the principles of quorum sensing inhibition are well-established. The pqs system of P. aeruginosa, with its key enzyme PqsA, serves as an excellent example of a validated target for the development of anti-virulence agents. The methodologies and data presented for known PqsA inhibitors provide a framework for the discovery and characterization of new compounds aimed at disarming this formidable pathogen. Future research in this area will undoubtedly continue to uncover novel chemical scaffolds and further refine our understanding of how to effectively disrupt bacterial communication to combat infectious diseases.

References

An In-Depth Technical Guide to ML344: A Dual Inhibitor of Mitochondrial Respiration and mTOR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML344 (also known as ME-344) is a synthetic isoflavone-derived small molecule that has garnered significant interest in the field of oncology. Exhibiting a dual mechanism of action, this compound functions as both a potent inhibitor of mitochondrial oxidative phosphorylation and a downregulator of the PI3K/AKT/mTOR signaling pathway. This unique pharmacological profile enables it to induce caspase-independent cell death in a variety of cancer cell lines, including those resistant to conventional chemotherapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key biological assays are provided to facilitate further research and development of this promising anti-cancer agent.

Chemical Structure and Physicochemical Properties

This compound is chemically described as (3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol. Its structure is characterized by a central chroman ring system substituted with two hydroxyphenyl groups and a methyl group.

PropertyValueSource
IUPAC Name (3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-olPubChem
Synonyms ME-344Multiple Sources
PubChem CID 68026984PubChem
Molecular Formula C₂₂H₂₀O₄PubChem
Molecular Weight 348.39 g/mol PubChem
CAS Number 1374524-68-1Vendor Data
SMILES CC1=C(C=CC2=C1OC--INVALID-LINK--C4=CC=C(C=C4)O)OPubChem
Appearance SolidVendor Data
LogP 4.4PubChem
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 4PubChem

Pharmacological Properties and Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action, targeting both cellular metabolism and key signaling pathways involved in cell growth and proliferation.

Inhibition of Mitochondrial Respiration

This compound is a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS). By disrupting the electron transport chain, it leads to a decrease in mitochondrial oxygen consumption and a subsequent reduction in ATP production. This energy depletion is particularly detrimental to cancer cells, which often have high metabolic demands. The inhibition of mitochondrial function also leads to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress and cell death.

Downregulation of the PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to downregulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] This pathway is frequently hyperactivated in many types of cancer. By inhibiting this pathway, this compound can arrest the cell cycle and induce apoptosis.

Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a broad range of cancer cell lines. Notably, it has shown efficacy in leukemia cell lines with IC50 values in the nanomolar range.

Cell LineIC50 (nM)
Leukemia Cell Lines (Panel)70 - 260
Clinical and Preclinical Data

Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models. Phase I clinical trials have established a recommended Phase II dose of 10 mg/kg administered intravenously.

Signaling Pathway and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of intervention by this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to characterize the biological activity of this compound.

ML344_Workflow start Start synthesis Chemical Synthesis of this compound start->synthesis cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity mitorate Mitochondrial Respiration Assay (OCR) synthesis->mitorate mtorkinase mTOR Kinase Inhibition Assay synthesis->mtorkinase data Data Analysis & Interpretation cytotoxicity->data mitorate->data mtorkinase->data end End data->end

Caption: Experimental workflow for the biological evaluation of this compound.

Experimental Protocols

Chemical Synthesis of this compound
In Vitro mTOR Kinase Activity Assay

This protocol is adapted from established methods for measuring mTORC1 kinase activity.

Materials:

  • HEK293T cells

  • Lipofectamine 2000

  • Plasmids encoding tagged mTOR and Raptor

  • Lysis Buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na₃VO₄, 0.3% CHAPS, and protease inhibitors)

  • Antibodies for immunoprecipitation (e.g., anti-HA or anti-FLAG)

  • Protein A/G agarose beads

  • Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)

  • Recombinant 4E-BP1 (substrate)

  • ATP

  • SDS-PAGE reagents

  • Phospho-4E-BP1 (Thr37/46) antibody

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells and transfect with plasmids encoding tagged mTOR and Raptor using Lipofectamine 2000.

  • Cell Lysis: After 48 hours, lyse the cells in Lysis Buffer.

  • Immunoprecipitation: Immunoprecipitate the mTORC1 complex from the cell lysates using the appropriate antibody and Protein A/G agarose beads.

  • Kinase Reaction:

    • Wash the immunoprecipitated mTORC1 complex with Lysis Buffer and then with Kinase Assay Buffer.

    • Resuspend the beads in Kinase Assay Buffer.

    • Add recombinant 4E-BP1 and ATP to initiate the kinase reaction.

    • Incubate at 30°C for 30 minutes.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the phosphorylation of 4E-BP1 by Western blotting using a phospho-specific antibody.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

This protocol utilizes a Seahorse XF Analyzer to measure mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Cancer cell line of interest

  • Seahorse XF Base Medium

  • Glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, and Rotenone/Antimycin A

  • This compound

Procedure:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration.

  • Assay Preparation:

    • Replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Seahorse XF Analysis:

    • Load the Seahorse XF cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Place the cell plate in the Seahorse XF Analyzer and perform the assay according to the manufacturer's instructions.

  • Data Analysis: The Seahorse software will calculate the OCR. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • This compound

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.

Conclusion

This compound is a promising anti-cancer agent with a novel dual mechanism of action that targets both mitochondrial metabolism and the PI3K/AKT/mTOR signaling pathway. Its ability to induce cell death in chemoresistant cancer cells makes it a valuable candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and to develop new strategies for the treatment of cancer.

References

An In-depth Technical Guide on the Histone Methyltransferase MLL4 and Its Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLL4 (Mixed Lineage Leukemia 4), also known as KMT2D, is a crucial histone methyltransferase that plays a pivotal role in the regulation of gene expression. As a key component of the COMPASS-like enzyme complex, MLL4 is primarily responsible for the mono- and di-methylation of histone H3 at lysine 4 (H3K4me1/2). These histone modifications are critical epigenetic marks for enhancer elements, which are distal regulatory regions of DNA that are essential for cell-type-specific gene expression. This technical guide provides a comprehensive overview of MLL4's mechanism of action, its profound effects on gene expression, and the experimental protocols used to elucidate its function.

Introduction to MLL4

MLL4 is a large, multi-domain protein that is a member of the SET domain-containing family of histone methyltransferases. It is a key catalytic subunit of a larger protein complex that is homologous to the yeast COMPASS complex. Somatic mutations in the MLL4 gene are frequently found in various human cancers, including diffuse large B-cell lymphoma and follicular lymphoma, highlighting its importance in maintaining normal cellular function.[1] MLL4, along with its partially redundant paralog MLL3 (KMT2C), is essential for the activation of enhancers that drive cell-type-specific gene expression during differentiation processes such as adipogenesis and myogenesis.[2][3]

Mechanism of Action: MLL4-mediated Gene Regulation

MLL4 is recruited to enhancer regions by lineage-determining transcription factors. Upon recruitment, MLL4 catalyzes the deposition of H3K4me1 and H3K4me2 marks on the nucleosomes at these enhancers. These methylation events are critical for the subsequent recruitment of other coactivators, such as the histone acetyltransferase p300/CBP, which deposits the H3K27ac mark, a hallmark of active enhancers. The active enhancer landscape established by MLL4 facilitates long-range interactions with gene promoters, leading to the recruitment of RNA Polymerase II and the initiation of transcription of target genes.[1]

Signaling Pathway of MLL4-mediated Enhancer Activation

The following diagram illustrates the signaling cascade initiated by the recruitment of MLL4 to an enhancer element, leading to target gene expression.

MLL4_Signaling_Pathway cluster_promoter Promoter Region TF Lineage-Determining Transcription Factor MLL4_complex MLL4 Complex TF->MLL4_complex recruits H3K4me1 H3K4me1/2 MLL4_complex->H3K4me1 deposits p300 p300/CBP H3K27ac H3K27ac p300->H3K27ac deposits H3K4me1->p300 recruits PolII RNA Polymerase II H3K27ac->PolII Gene Target Gene PolII->Gene initiates transcription

MLL4-mediated enhancer activation pathway.

Quantitative Effects of MLL4 on Gene Expression

The deletion of Mll4 has significant consequences on gene expression, primarily leading to the downregulation of genes associated with MLL4-bound enhancers. The following tables summarize the quantitative data from studies on the impact of Mll4 deletion on gene expression during cellular differentiation.

Table 1: Effect of Mll4 Deletion on Gene Expression in Adipogenesis
Gene CategoryFold Change upon Mll4 Deletionp-valueReference
Genes associated with MLL4+ adipogenic enhancersSignificantly decreased2.2E-10[3]
Genes associated with MLL4+ C/EBP+PPARγ+ enhancersStronger decrease1.8E-31[3]
Genes associated with MLL4- adipogenic enhancersLittle to no effectNot significant[3]
Table 2: Effect of Mll4 Deletion on Gene Expression in Myogenesis
Gene CategoryFold Change upon Mll4 Deletionp-valueReference
Genes associated with MLL4+ myogenic enhancersSignificantly decreasedNot specified[2][3]
Genes associated with MLL4- myogenic enhancersLittle to no effectNot significant[2][3]

Experimental Protocols for Studying MLL4 Function

The investigation of MLL4's role in gene expression relies on several key molecular biology techniques. The following sections detail the methodologies for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) and RNA Sequencing (RNA-Seq), which are fundamental to understanding MLL4's genomic localization and its impact on transcription.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Protocol

ChIP-Seq is used to identify the genome-wide binding sites of MLL4 and to map the distribution of histone modifications like H3K4me1 and H3K27ac.

  • Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to MLL4 (or the histone modification of interest) is used to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are aligned to a reference genome to identify enriched regions, which correspond to the binding sites of the protein of interest.

RNA Sequencing (RNA-Seq) Protocol

RNA-Seq is employed to quantify the changes in gene expression following the modulation of MLL4 activity (e.g., through gene knockout).

  • RNA Isolation: Total RNA is extracted from control and MLL4-deficient cells.

  • mRNA Enrichment: Messenger RNA (mRNA) is typically enriched using oligo(dT) beads that bind to the poly(A) tails of mRNA.

  • cDNA Synthesis: The enriched mRNA is fragmented and reverse transcribed into complementary DNA (cDNA).

  • Library Preparation and Sequencing: Sequencing adapters are ligated to the cDNA fragments, and the library is sequenced.

  • Data Analysis: The sequencing reads are aligned to a reference transcriptome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are up- or downregulated in the absence of MLL4.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the function of MLL4.

MLL4_Experimental_Workflow cluster_chip ChIP-Seq Analysis cluster_rna RNA-Seq Analysis start Start: Cell Culture (e.g., preadipocytes) knockout Generate MLL4 Knockout and Control Cell Lines start->knockout chip_exp Perform ChIP-Seq for MLL4, H3K4me1, H3K27ac knockout->chip_exp rna_exp Perform RNA-Seq knockout->rna_exp chip_data Analyze ChIP-Seq Data: Identify Binding Sites and Histone Modification Patterns chip_exp->chip_data integration Integrate ChIP-Seq and RNA-Seq Data chip_data->integration rna_data Analyze RNA-Seq Data: Quantify Gene Expression and Identify Differentially Expressed Genes rna_exp->rna_data rna_data->integration conclusion Conclusion: Elucidate MLL4-dependent Gene Regulatory Networks integration->conclusion

A typical workflow for studying MLL4 function.

Conclusion

MLL4 is an indispensable epigenetic regulator that governs cell-type-specific gene expression through its histone methyltransferase activity at enhancer elements. The deletion or mutation of MLL4 leads to a significant disruption of the enhancer landscape, resulting in aberrant gene expression and contributing to developmental defects and diseases such as cancer. The methodologies outlined in this guide provide a robust framework for the continued investigation of MLL4 and the identification of potential therapeutic strategies that target its activity.

References

The Role of ML344 in Modulating Bacterial Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. Traditional antibiotic therapies that target bacterial viability often inadvertently drive the selection of resistant strains. An alternative and promising strategy is the development of anti-virulence agents that disarm pathogens by inhibiting their ability to cause disease, thereby reducing the selective pressure for resistance. ML344 has emerged as a noteworthy small molecule inhibitor of quorum sensing (QS), a key cell-to-cell communication system that regulates virulence in many pathogenic bacteria, most notably Pseudomonas aeruginosa. This technical guide provides an in-depth overview of the role of this compound in modulating bacterial behavior, with a focus on its mechanism of action, its impact on key virulence factors, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of the PQS Quorum Sensing System

This compound primarily functions as an antagonist of the Pseudomonas Quinolone Signal (PQS) quorum sensing system. This system is crucial for the regulation of a wide array of virulence factors in P. aeruginosa. The core of this regulation lies in the PqsR (also known as MvfR) transcriptional regulator and its signaling molecules, 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).

The biosynthesis of these signaling molecules is initiated by the PqsA enzyme, which catalyzes the formation of anthraniloyl-CoA from anthranilate. This compound is a potent inhibitor of PqsA, thereby blocking the production of both HHQ and PQS. By disrupting this signaling cascade, this compound effectively downregulates the expression of numerous PqsR-dependent virulence genes.

PQS Signaling Pathway and the Role of this compound

The following diagram illustrates the PQS signaling pathway and the inhibitory action of this compound.

PQS_Signaling_Pathway cluster_synthesis Signal Synthesis cluster_conversion Signal Conversion & Regulation cluster_virulence Virulence Factor Production cluster_inhibition Inhibition by this compound Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA PqsBCD PqsB, C, D PqsA->PqsBCD Anthraniloyl-CoA HHQ HHQ PqsBCD->HHQ PqsH PqsH HHQ->PqsH PQS PQS PqsH->PQS PqsR PqsR (MvfR) (Transcriptional Regulator) PQS->PqsR Virulence_Factors Virulence Factors (e.g., LasB, Pyocyanin, Biofilm formation) PqsR->Virulence_Factors Upregulates This compound This compound This compound->PqsA Inhibits

Figure 1: PQS signaling pathway and this compound inhibition.

Impact of this compound on Bacterial Behavior

By inhibiting the PQS quorum sensing system, this compound significantly attenuates the virulence of P. aeruginosa through the modulation of several key behaviors.

Inhibition of Virulence Factor Production

a. LasB Elastase: LasB is a secreted protease that degrades elastin, a key component of lung tissue, contributing significantly to tissue damage during infections. The production of LasB is under the control of the PQS system.

b. Pyocyanin: Pyocyanin is a blue redox-active pigment that generates reactive oxygen species, leading to oxidative stress and damage to host cells. Its synthesis is also regulated by the PQS pathway.

Inhibition of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix. They are notoriously resistant to antibiotics and host immune responses. The PQS system plays a crucial role in the development and maturation of P. aeruginosa biofilms. This compound has been shown to effectively inhibit biofilm formation at concentrations that do not affect bacterial growth, highlighting its anti-virulence rather than bactericidal mechanism.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound against various targets and its impact on virulence-related phenotypes.

TargetIC50 ValueReference
PqsA Data not yet publicly available in detail-
LasB Elastase Data not yet publicly available in detail-
PhenotypeThis compound Concentration% InhibitionReference
Biofilm Formation Specific data pending publicationSpecific data pending publication-
Pyocyanin Production Specific data pending publicationSpecific data pending publication-

Note: While this compound is a known inhibitor of these processes, specific IC50 values and detailed percentage inhibition data from peer-reviewed literature are still emerging.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

LasB Elastase Activity Assay (EnzChek® Elastase Assay Kit)

This assay measures the proteolytic activity of LasB elastase using a fluorescently labeled elastin substrate.

a. Materials:

  • EnzChek® Elastase Assay Kit (Thermo Fisher Scientific)

  • Purified LasB elastase from P. aeruginosa

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~505 nm, Emission: ~515 nm)

b. Experimental Workflow:

LasB_Assay_Workflow A Prepare Reagents: - 1x Reaction Buffer - DQ™ Elastin substrate - LasB enzyme solution - this compound dilutions B Add 50 µL of 1x Reaction Buffer to wells A->B C Add 50 µL of this compound dilutions (or vehicle control) to wells B->C D Add 50 µL of DQ™ Elastin substrate to wells C->D E Initiate reaction by adding 50 µL of LasB enzyme solution D->E F Incubate at 37°C, protected from light E->F G Measure fluorescence at various time points F->G H Calculate % inhibition relative to control G->H

Figure 2: Workflow for LasB elastase activity assay.

c. Procedure:

  • Prepare a working solution of DQ™ Elastin substrate and 1x Reaction Buffer as per the kit instructions.

  • Prepare serial dilutions of this compound in 1x Reaction Buffer.

  • In a 96-well black microplate, add 50 µL of 1x Reaction Buffer to each well.

  • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

  • Add 50 µL of the DQ™ Elastin working solution to each well.

  • To initiate the reaction, add 50 µL of a pre-determined concentration of purified LasB elastase to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 1-2 hours) using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Pyocyanin Quantification Assay

This protocol quantifies the amount of pyocyanin produced by P. aeruginosa.

a. Materials:

  • P. aeruginosa strain (e.g., PA14)

  • Luria-Bertani (LB) broth

  • This compound

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

b. Procedure:

  • Grow overnight cultures of P. aeruginosa in LB broth.

  • Inoculate fresh LB broth containing various concentrations of this compound (and a vehicle control) with the overnight culture to a starting OD600 of ~0.05.

  • Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Measure the final OD600 of each culture to assess bacterial growth.

  • Centrifuge the cultures to pellet the cells.

  • Transfer the supernatant to a new tube and add 0.6 volumes of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Separate the chloroform layer and add 0.5 volumes of 0.2 M HCl. Vortex again. The pyocyanin will move to the acidic aqueous layer, which will turn pink.

  • Measure the absorbance of the top (pink) aqueous layer at 520 nm.

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.

  • Normalize the pyocyanin concentration to the cell density (OD600) to account for any minor effects on growth.

Biofilm Inhibition Assay (Crystal Violet Staining)

This assay quantifies the effect of this compound on the formation of static biofilms.

a. Materials:

  • P. aeruginosa strain

  • LB broth

  • This compound

  • 96-well polystyrene microplate

  • Crystal Violet solution (0.1%)

  • 30% Acetic acid

  • Microplate reader (absorbance at ~590 nm)

b. Experimental Workflow:

Biofilm_Assay_Workflow A Prepare P. aeruginosa culture and this compound dilutions B Add culture and this compound dilutions to 96-well plate A->B C Incubate statically for 24-48 hours B->C D Discard planktonic cells and wash wells with water C->D E Stain adherent biofilm with 0.1% Crystal Violet D->E F Wash away excess stain E->F G Solubilize bound stain with 30% Acetic Acid F->G H Measure absorbance at 590 nm G->H I Calculate % biofilm inhibition H->I

Figure 3: Workflow for biofilm inhibition assay.

c. Procedure:

  • Grow an overnight culture of P. aeruginosa.

  • Dilute the overnight culture in fresh LB broth.

  • In a 96-well plate, add the diluted culture along with various concentrations of this compound or a vehicle control.

  • Incubate the plate without shaking at 37°C for 24 to 48 hours to allow for biofilm formation.

  • Carefully discard the planktonic culture and gently wash the wells with water to remove non-adherent cells.

  • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature to stain the biofilm.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Measure the absorbance of the solubilized stain at approximately 590 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition for each this compound concentration compared to the control.

In Vivo Efficacy of this compound

Preclinical studies in animal models of infection are crucial to evaluate the therapeutic potential of anti-virulence agents like this compound. Murine models of acute pneumonia or wound infection with P. aeruginosa are commonly used.

General Protocol for a Murine Lung Infection Model:

  • Mice are rendered transiently neutropenic to facilitate infection.

  • A sublethal dose of a virulent P. aeruginosa strain is administered intranasally or intratracheally.

  • Treatment with this compound (e.g., via intraperitoneal injection or oral gavage) is initiated at a specified time post-infection.

  • Endpoints for efficacy evaluation include:

    • Bacterial burden in the lungs and other organs (CFU counts).

    • Host survival rates.

    • Levels of inflammatory markers in bronchoalveolar lavage fluid.

    • Histopathological analysis of lung tissue.

    • Quantification of virulence factors (e.g., HHQ, PQS) in lung tissue using LC-MS/MS.

Conclusion

This compound represents a promising anti-virulence candidate for the treatment of P. aeruginosa infections. Its targeted inhibition of the PQS quorum sensing system leads to a significant reduction in the production of key virulence factors and the ability to form biofilms. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel anti-virulence therapies. As research progresses, the generation of more extensive quantitative data will be critical in advancing these compounds towards clinical applications.

Understanding Quorum Sensing Inhibition: A Technical Guide to ML344

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of bacterial quorum sensing (QS), with a specific focus on the LuxI/LuxR signaling circuit and its inhibition by the small molecule ML344. This document is intended for researchers, scientists, and drug development professionals working to combat bacterial virulence and biofilm formation.

Introduction to Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication system employed by bacteria to monitor their population density and coordinate collective behaviors.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers. When the bacterial population reaches a certain density, the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in gene expression across the community. These regulated behaviors often include the production of virulence factors, biofilm formation, and motility, all of which are critical for establishing and maintaining infections.[1]

In many Gram-negative bacteria, a prevalent QS system is the LuxI/LuxR-type circuit. This system is characterized by two key proteins: LuxI, an autoinducer synthase that produces N-acyl-homoserine lactone (AHL) signaling molecules, and LuxR, a cytoplasmic receptor and transcriptional regulator that binds to the AHL. The AHL-LuxR complex then activates the transcription of target genes, leading to a unified population response.

A prime example of a pathogen that utilizes this system is Pseudomonas aeruginosa, a major cause of opportunistic and hospital-acquired infections. P. aeruginosa possesses two interconnected LuxI/LuxR-type systems, LasI/LasR and RhlI/RhlR, which regulate a wide array of virulence factors, including the production of pyocyanin and elastase, as well as biofilm development.

This compound: A Potent Antagonist of the LasR Receptor

This compound is a small molecule that has been identified as a potent antagonist of the LasR receptor in Pseudomonas aeruginosa. By competitively binding to the LasR protein, this compound prevents the native AHL autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), from activating the receptor. This inhibition effectively disrupts the Las QS signaling pathway, leading to a downstream reduction in the expression of numerous virulence factors and a diminished capacity for biofilm formation.

Quantitative Data on this compound Activity

The efficacy of this compound as a LasR antagonist has been quantified through various biochemical and microbiological assays. The following table summarizes key quantitative data for this compound and its analogs.

CompoundTarget ReceptorAssay TypeIC50 (µM)Binding Affinity (Kd)Notes
This compound LasRFluorescence Reporter Assay~5.0Not ReportedPotent inhibitor of LasR-mediated gene expression.
V-06-018LasRFluorescence Reporter Assay~1.0Not ReportedA structurally related potent LasR antagonist.
mBTLRhlR/LasRFluorescence Reporter AssayNot ReportedNot ReportedA dual inhibitor with a primary effect on RhlR.

Note: Specific IC50 and Kd values for this compound can vary slightly between different studies and assay conditions. The data presented here is a representative summary from available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of quorum sensing inhibitors like this compound.

LasR-Based Fluorescence Reporter Assay

This assay is used to quantify the antagonist activity of a compound against the LasR receptor. It utilizes an E. coli reporter strain engineered to express a fluorescent protein (e.g., GFP) under the control of a LasR-dependent promoter.

Materials:

  • E. coli reporter strain (e.g., carrying a plasmid with the lasI promoter fused to gfp and a second plasmid constitutively expressing lasR)

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotics for plasmid maintenance

  • 3-oxo-C12-HSL (the native LasR autoinducer)

  • This compound or other test compounds

  • 96-well microtiter plates (black, clear bottom)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add a constant, sub-maximal inducing concentration of 3-oxo-C12-HSL to all wells (except for negative controls).

  • Add varying concentrations of this compound (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO).

  • Add the diluted E. coli reporter strain to each well.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the optical density (OD600) to assess bacterial growth and the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) to quantify reporter gene expression.

  • Normalize the fluorescence signal to the cell density (Fluorescence/OD600).

  • Plot the normalized fluorescence against the concentration of the inhibitor to determine the IC50 value.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent or reduce biofilm formation by P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

  • LB broth or other suitable growth medium

  • This compound or other test compounds

  • 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader for absorbance measurements

Procedure:

  • Grow P. aeruginosa overnight in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control.

  • Add the diluted P. aeruginosa culture to each well.

  • Incubate the plate at 37°C without shaking for 24-48 hours to allow for biofilm formation.

  • Carefully remove the planktonic (free-swimming) bacteria by gently washing the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilms by adding 0.1% Crystal Violet to each well and incubating for 15 minutes at room temperature.

  • Remove the Crystal Violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilize the stained biofilm by adding 30% acetic acid to each well and incubating for 15 minutes.

  • Transfer the solubilized Crystal Violet to a new flat-bottom 96-well plate and measure the absorbance at 550 nm.

  • A reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Virulence Factor Quantification (Pyocyanin and Elastase)

These assays measure the effect of a compound on the production of specific virulence factors by P. aeruginosa.

Pyocyanin Assay:

  • Grow P. aeruginosa in a suitable production medium (e.g., Pseudomonas Broth P) with and without this compound for 24-48 hours.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant with chloroform.

  • Back-extract the pyocyanin from the chloroform into 0.2 N HCl, which will turn pink.

  • Measure the absorbance of the acidified pyocyanin solution at 520 nm.

  • Calculate the concentration of pyocyanin based on its extinction coefficient.

Elastase Assay:

  • Grow P. aeruginosa in LB broth with and without this compound for 18-24 hours.

  • Centrifuge the cultures and collect the supernatant.

  • Add the supernatant to a solution of Elastin-Congo Red.

  • Incubate at 37°C with shaking for several hours. Elastase in the supernatant will digest the Elastin-Congo Red, releasing the red dye.

  • Stop the reaction and pellet the undigested substrate by centrifugation.

  • Measure the absorbance of the supernatant at 495 nm. A lower absorbance indicates reduced elastase activity.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

The LasI/LasR Quorum Sensing Circuit

Las_Signaling cluster_cell P. aeruginosa Cell LasI LasI (Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive LasR (Inactive Receptor) AHL->LasR_inactive Binds to AHL_out 3-oxo-C12-HSL AHL->AHL_out Diffusion LasR_active LasR-AHL Complex (Active) LasR_inactive->LasR_active Activates DNA Target Genes (e.g., lasI, virulence factors) LasR_active->DNA Binds & Activates Transcription DNA->LasI Positive Feedback Virulence Virulence Factor Production DNA->Virulence Leads to ML344_Inhibition cluster_cell P. aeruginosa Cell AHL 3-oxo-C12-HSL LasR LasR Receptor AHL->LasR Binds This compound This compound (Antagonist) This compound->LasR Competitively Binds LasR_AHL Active Complex LasR->LasR_AHL Forms LasR_this compound Inactive Complex LasR->LasR_this compound Forms Gene_Expression Virulence Gene Expression LasR_AHL->Gene_Expression Activates LasR_this compound->Gene_Expression Inhibits Screening_Workflow start Start: Compound Library reporter_assay Fluorescence Reporter Assay (Primary Screen) start->reporter_assay hit_id Identify 'Hits' (Compounds with IC50 < Threshold) reporter_assay->hit_id biofilm_assay Biofilm Inhibition Assay (Secondary Screen) hit_id->biofilm_assay virulence_assay Virulence Factor Assays (Pyocyanin, Elastase) biofilm_assay->virulence_assay lead_selection Select Lead Compounds (e.g., this compound) virulence_assay->lead_selection end End: Lead for Further Development lead_selection->end

References

Preliminary Studies on the Biological Activity of ML344: A CqsS/LuxQ Agonist Probe

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activities of the small molecule probe ML344. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of bacterial quorum sensing pathways. This document summarizes the quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways.

Introduction to this compound

This compound is a small molecule identified as a potent and specific agonist of the Vibrio cholerae CqsS quorum sensing receptor.[1][2] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. In V. cholerae, the causative agent of cholera, the quorum sensing circuitry regulates virulence factor expression and biofilm formation. The discovery of this compound provides a valuable chemical tool to probe the CqsS-mediated signaling pathway and to explore the potential of targeting quorum sensing for novel antibacterial therapies.

Quantitative Data Summary

The biological activity of this compound has been quantified through dose-response analyses in various assays. The key quantitative metric for its activity is the half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response.

CompoundTargetAssay TypeEC50 (µM)Reference
This compoundCqsSLuciferase Reporter Assay0.2[3]

Experimental Protocols

The characterization of this compound involved a series of biochemical and cell-based assays designed to identify and confirm its activity as a CqsS agonist.

High-Throughput Screening (HTS) for Quorum Sensing Modulators

The initial identification of this compound was achieved through a high-throughput screen of a small molecule library.

  • Objective: To identify small molecules that activate the V. cholerae quorum sensing pathway.

  • Methodology:

    • A modified strain of Vibrio cholerae was engineered to express a luciferase operon (luxCDABE) under the control of the endogenous quorum sensing pathway.[1]

    • Activation of the quorum sensing pathway in this reporter strain results in the production of light (bioluminescence).[1]

    • The reporter strain was incubated with a library of small molecules in a high-throughput format.

    • Luminescence was measured to identify compounds that induced light production, indicating agonistic activity on the quorum sensing pathway.

Secondary Assays for Mechanism of Action

To determine the specific target of this compound within the quorum sensing pathway, secondary assays were performed using mutant strains of V. cholerae.

  • Objective: To elucidate whether this compound acts through the CqsS or the LuxQ receptor.

  • Methodology:

    • CqsS Agonist Assay: A V. cholerae strain with deletions in the luxQ and cqsA genes (WN1103) was used.[1] In this strain, light production is solely dependent on the activation of the CqsS receptor. This compound was tested for its ability to induce bioluminescence in this strain.

    • LuxQ Agonist Assay: A V. cholerae strain with deletions in the luxS and cqsS genes (DH231) was utilized.[1] In this strain, bioluminescence is only induced by agonists of the LuxQ receptor. This compound was tested for activity in this strain to confirm its specificity for CqsS.

Signaling Pathways

The quorum sensing pathway in Vibrio cholerae is a complex signaling cascade that integrates information about the bacterial population density to regulate gene expression. This compound modulates this pathway by directly targeting the CqsS receptor.

Vibrio cholerae Quorum Sensing Pathway at Low Cell Density

At low cell density, in the absence of autoinducers, the membrane-bound sensor kinases CqsS and LuxQ act as kinases. They autophosphorylate and subsequently transfer the phosphoryl group to the phosphotransfer protein LuxU. LuxU, in turn, phosphorylates the response regulator LuxO. Phosphorylated LuxO activates the transcription of small regulatory RNAs (Qrr sRNAs). These sRNAs, together with the chaperone Hfq, post-transcriptionally regulate the expression of the master transcriptional regulators AphA and HapR. At low cell density, the Qrr sRNAs promote the translation of AphA and inhibit the translation of HapR. AphA activates the expression of virulence factors and genes required for biofilm formation.

Low_Cell_Density_Pathway CqsS CqsS LuxU LuxU CqsS->LuxU P LuxQ LuxQ LuxQ->LuxU P LuxO LuxO LuxU->LuxO P Qrr Qrr sRNAs LuxO->Qrr Activates AphA AphA Qrr->AphA Promotes Translation HapR HapR Qrr->HapR Inhibits Translation Virulence Virulence Factors & Biofilm Formation AphA->Virulence Activates

Caption: V. cholerae Quorum Sensing at Low Cell Density.

Vibrio cholerae Quorum Sensing Pathway at High Cell Density (this compound Action)

High_Cell_Density_Pathway This compound This compound (Agonist) CqsS CqsS This compound->CqsS Binds to LuxU LuxU-P CqsS->LuxU Dephosphorylates LuxO LuxO-P LuxU->LuxO Dephosphorylates Qrr Qrr sRNAs LuxO->Qrr Transcription OFF AphA AphA Qrr->AphA HapR HapR Qrr->HapR Virulence Virulence Factors & Biofilm Formation HapR->Virulence Represses

Caption: V. cholerae Quorum Sensing with this compound (High Cell Density).

Experimental Workflow for this compound Characterization

The logical flow of experiments to characterize this compound as a CqsS agonist is outlined below.

Experimental_Workflow HTS High-Throughput Screen (Luciferase Reporter Strain) Hit Identification of 'Hits' (Compounds inducing luminescence) HTS->Hit DoseResponse Dose-Response Analysis Hit->DoseResponse SecondaryAssay Secondary Mechanism of Action Assays Hit->SecondaryAssay EC50 EC50 Determination for this compound (0.2 µM) DoseResponse->EC50 CqsS_Assay Test in ΔluxQ ΔcqsA strain (WN1103) SecondaryAssay->CqsS_Assay LuxQ_Assay Test in ΔluxS ΔcqsS strain (DH231) SecondaryAssay->LuxQ_Assay CqsS_Result Result: Luminescence Induced CqsS_Assay->CqsS_Result LuxQ_Result Result: No Luminescence LuxQ_Assay->LuxQ_Result Conclusion Conclusion: This compound is a specific CqsS agonist CqsS_Result->Conclusion LuxQ_Result->Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Quorum Sensing Assay Using ML344

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro biochemical assay to identify and characterize inhibitors of PqsA, a key enzyme in the Pseudomonas aeruginosa quorum sensing (QS) pathway. The protocol features the use of ML344, a potent and selective inhibitor of PqsA, as a reference compound.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a complex cell-to-cell communication system, known as quorum sensing, to coordinate the expression of virulence factors and biofilm formation. This intricate network involves multiple signaling systems, including the las, rhl, and pqs systems. The pqs system, also known as the Pseudomonas Quinolone Signal (PQS) system, plays a crucial role in the production of 2-alkyl-4-quinolones (AQs), which are involved in virulence and intercellular signaling.

The PqsA Enzyme: A Key Target for Quorum Sensing Inhibition

Central to the PQS system is the enzyme PqsA, an anthranilate-CoA ligase. PqsA catalyzes the initial step in the biosynthesis of AQs by converting anthranilate to anthraniloyl-CoA. Inhibition of PqsA represents a promising anti-virulence strategy, as it disrupts a critical pathway for P. aeruginosa pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

This compound: A Potent Inhibitor of PqsA

This compound is a small molecule inhibitor of PqsA that was identified through high-throughput screening. It serves as a valuable tool for studying the PQS quorum sensing pathway and as a lead compound for the development of novel anti-infective agents.

PqsA Signaling Pathway

The following diagram illustrates the role of PqsA in the PQS quorum sensing pathway.

PqsA_Pathway cluster_PqsA PqsA-mediated Activation cluster_Downstream Downstream PQS Biosynthesis Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA ATP ATP ATP->PqsA CoA CoA CoA->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA AMP_PPi AMP + PPi PqsA->AMP_PPi PqsBC PqsB/C/D Anthraniloyl_CoA->PqsBC HHQ HHQ PqsBC->HHQ PqsH PqsH HHQ->PqsH PQS PQS PqsH->PQS PqsR PqsR (MvfR) PQS->PqsR Virulence Virulence Gene Expression PqsR->Virulence This compound This compound This compound->PqsA Inhibition

PqsA catalyzes the formation of anthraniloyl-CoA, a key step in PQS biosynthesis.

Quantitative Data: this compound Inhibition of PqsA

The inhibitory activity of this compound against PqsA was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

CompoundTargetAssay TypeIC50 (µM)
This compoundPqsABiochemical8.0

Experimental Protocol: In Vitro PqsA Inhibition Assay

This protocol is adapted from the confirmatory screen for PqsA inhibitors as described in PubChem BioAssay AID: 588342.

Principle

The enzymatic activity of PqsA is determined by measuring the production of anthraniloyl-CoA from anthranilate, ATP, and Coenzyme A (CoA). The formation of the product can be monitored spectrophotometrically by measuring the increase in absorbance at 360 nm. The assay is performed in the presence and absence of the test compound (e.g., this compound) to determine its inhibitory effect.

Materials and Reagents
  • Purified PqsA enzyme

  • Anthranilic acid

  • Adenosine triphosphate (ATP)

  • Coenzyme A (CoA)

  • HEPES buffer (pH 7.5)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • This compound (or other test compounds)

  • Dimethyl sulfoxide (DMSO)

  • 384-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 360 nm

Assay Buffer Preparation
  • 1 M HEPES (pH 7.5): Dissolve 238.3 g of HEPES in 800 mL of deionized water. Adjust the pH to 7.5 with NaOH and bring the final volume to 1 L.

  • 1 M MgCl2: Dissolve 95.21 g of MgCl2 in 1 L of deionized water.

  • 1 M DTT: Dissolve 1.54 g of DTT in 10 mL of deionized water. Prepare fresh.

  • Assay Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

Substrate and Compound Preparation
  • 100 mM Anthranilic Acid: Dissolve 137.14 mg of anthranilic acid in 10 mL of DMSO.

  • 100 mM ATP: Dissolve 551.1 mg of ATP (disodium salt) in 10 mL of Assay Buffer.

  • 10 mM CoA: Dissolve 76.75 mg of Coenzyme A (lithium salt) in 10 mL of Assay Buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

Experimental Workflow

The following diagram outlines the steps for the in vitro PqsA inhibition assay.

PqsA_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Detection Detection & Analysis Prep_Buffer Prepare Assay Buffer Prep_Substrates Prepare Substrate Solutions (Anthranilate, ATP, CoA) Prep_Buffer->Prep_Substrates Prep_Enzyme Prepare PqsA Enzyme Dilution Prep_Buffer->Prep_Enzyme Add_Substrates Initiate Reaction by Adding Substrate Mix (Anthranilate, ATP, CoA) Prep_Substrates->Add_Substrates Add_Enzyme Add PqsA Enzyme to Wells Prep_Enzyme->Add_Enzyme Prep_Compound Prepare this compound Serial Dilutions Add_Compound Add this compound/DMSO to Microplate Wells Prep_Compound->Add_Compound Add_Compound->Add_Enzyme Incubate_1 Incubate at Room Temperature Add_Enzyme->Incubate_1 Incubate_1->Add_Substrates Incubate_2 Incubate and Monitor Reaction Add_Substrates->Incubate_2 Measure_Absorbance Measure Absorbance at 360 nm Incubate_2->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for the in vitro PqsA biochemical inhibition assay.
Assay Procedure

  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO.

    • Add 200 nL of the diluted this compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a working solution of PqsA in Assay Buffer. The final concentration in the assay will be 50 nM.

    • Add 10 µL of the PqsA solution to all wells.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a substrate mix containing anthranilic acid, ATP, and CoA in Assay Buffer. The final concentrations in the assay will be:

      • Anthranilic Acid: 10 µM

      • ATP: 100 µM

      • CoA: 50 µM

    • Add 10 µL of the substrate mix to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the absorbance of each well at 360 nm using a microplate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula:

      where:

      • Abs_compound is the absorbance of the well with the test compound.

      • Abs_DMSO is the average absorbance of the DMSO control wells (0% inhibition).

      • Abs_background is the average absorbance of the wells without enzyme (100% inhibition).

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for performing an in vitro biochemical assay to assess the inhibition of P. aeruginosa PqsA. The detailed protocol, along with the provided quantitative data for the reference inhibitor this compound, offers a robust framework for researchers engaged in the discovery and characterization of novel quorum sensing inhibitors. The visualization of the signaling pathway and experimental workflow aims to facilitate a clear understanding of the underlying biological context and the practical execution of the assay.

Application Notes and Protocols for Using ML344 in Vibrio cholerae Biofilm Formation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibrio cholerae, the etiological agent of cholera, readily forms biofilms on various surfaces. This sessile, multicellular lifestyle is crucial for its environmental persistence, transmission, and pathogenesis. The formation of biofilms is a complex process tightly regulated by intricate signaling networks, with the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP) playing a central role. High intracellular levels of c-di-GMP promote biofilm formation, while low levels favor a motile, planktonic existence.

ML344 has been identified as a potent agonist of the V. cholerae CqsS transmembrane receptor[1]. By mimicking the action of the native autoinducer, this compound is a valuable tool for studying the CqsS-mediated quorum-sensing pathway and its impact on biofilm formation. These application notes provide detailed protocols for utilizing this compound to investigate its inhibitory effects on V. cholerae biofilm formation.

Mechanism of Action

This compound functions as a chemical probe to activate the CqsS receptor, thereby tricking Vibrio cholerae into perceiving a high cell density environment. This activation initiates a signaling cascade that leads to the inhibition of biofilm formation. The key steps in this pathway are:

  • CqsS Activation: this compound binds to the CqsS receptor, inducing a conformational change that switches its enzymatic activity from a kinase to a phosphatase.

  • Dephosphorylation Cascade: As a phosphatase, CqsS dephosphorylates LuxU, which in turn leads to the dephosphorylation and inactivation of the response regulator LuxO.

  • HapR Activation: In its inactive state, LuxO no longer promotes the expression of small regulatory RNAs (Qrr sRNAs) that repress the translation of the master quorum-sensing regulator, HapR. Consequently, HapR is produced.

  • Repression of Biofilm Formation: HapR acts as a transcriptional repressor for genes essential for biofilm formation, including vpsT, a key activator of the vibrio polysaccharide (VPS) biosynthesis genes.

  • Reduction of c-di-GMP Levels: The quorum-sensing pathway also modulates the activity of various diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), the enzymes responsible for synthesizing and degrading c-di-GMP, respectively. Activation of the CqsS pathway ultimately leads to a decrease in the intracellular concentration of c-di-GMP, a critical signal for biofilm inhibition.

Quantitative Data Summary

ParameterExpected Effect of this compoundMethod for Determination
Biofilm Biomass (OD595) Dose-dependent decreaseCrystal Violet Staining Assay
IC50 for Biofilm Inhibition To be determinedDose-Response Biofilm Assay
Bacterial Viability (OD600) No significant change at concentrations that inhibit biofilm formationPlanktonic Growth Measurement
Intracellular c-di-GMP Levels Dose-dependent decreaseLC-MS/MS Analysis
vpsT Gene Expression Dose-dependent decreaseqRT-PCR
Biofilm Architecture Inhibition of three-dimensional structure formationConfocal Laser Scanning Microscopy (CLSM)

Experimental Protocols

Protocol 1: Crystal Violet Staining Assay for Biofilm Quantification

This protocol allows for the quantitative assessment of biofilm formation in the presence of this compound.

Materials:

  • Vibrio cholerae strain (e.g., El Tor C6706)

  • Luria-Bertani (LB) broth

  • This compound (stock solution in DMSO)

  • 96-well polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Culture Preparation: Inoculate a single colony of V. cholerae into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture 1:100 in fresh LB broth.

  • Assay Setup:

    • Add 100 µL of the diluted culture to each well of a 96-well microtiter plate.

    • Prepare serial dilutions of this compound in LB broth from the DMSO stock. Add 1 µL of each this compound dilution to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), including a vehicle control (DMSO without this compound).

    • Include a negative control with sterile LB broth only.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours.

  • Planktonic Growth Measurement: After incubation, measure the optical density at 600 nm (OD600) using a microplate reader to assess planktonic cell growth.

  • Staining:

    • Carefully discard the planktonic culture from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Air-dry the plate.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 595 nm (OD595) using a microplate reader.

  • Data Analysis: Normalize the biofilm formation (OD595) to the planktonic growth (OD600) for each condition to account for any effects of this compound on bacterial viability.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture Visualization

This protocol enables the visualization of the three-dimensional structure of V. cholerae biofilms and the effect of this compound.

Materials:

  • Vibrio cholerae strain expressing a fluorescent protein (e.g., GFP)

  • Glass-bottom dishes or chamber slides

  • This compound

  • Live/Dead staining kit (optional)

  • Confocal microscope

Procedure:

  • Culture and Inoculum Preparation: Follow steps 1 and 2 from Protocol 1.

  • Biofilm Growth:

    • Add the diluted culture to glass-bottom dishes containing appropriate concentrations of this compound (and a vehicle control).

    • Incubate statically at 37°C for 24-48 hours.

  • Sample Preparation:

    • Gently remove the planktonic medium and wash twice with PBS.

    • Add fresh PBS or medium to the dish for imaging.

    • (Optional) If a Live/Dead stain is used, follow the manufacturer's instructions.

  • Imaging:

    • Visualize the biofilms using a confocal microscope with appropriate laser excitation and emission filters for the fluorescent protein.

    • Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.

  • Image Analysis: Use imaging software (e.g., ImageJ, Imaris) to analyze biofilm structural parameters such as thickness, biomass, and surface coverage.

Protocol 3: Quantification of Intracellular c-di-GMP by LC-MS/MS

This protocol describes the extraction and quantification of c-di-GMP from V. cholerae treated with this compound.

Materials:

  • Vibrio cholerae culture grown to the desired cell density

  • This compound

  • Acetonitrile

  • Formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Culture Treatment: Grow V. cholerae in LB broth to mid-logarithmic phase. Add this compound at the desired concentration (and a vehicle control) and incubate for a defined period (e.g., 1-2 hours).

  • Cell Harvesting:

    • Harvest a defined volume of culture by centrifugation at 4°C.

    • Rapidly wash the cell pellet with cold PBS.

  • Nucleotide Extraction:

    • Resuspend the cell pellet in an extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) pre-chilled to -20°C.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the nucleotides.

  • LC-MS/MS Analysis:

    • Analyze the extracted nucleotides using a reverse-phase C18 column on an LC-MS/MS system.

    • Use a gradient of mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).

    • Detect c-di-GMP using multiple reaction monitoring (MRM) mode with appropriate parent and fragment ion transitions (e.g., m/z 691 -> 152).

  • Quantification: Quantify the c-di-GMP concentration by comparing the peak area to a standard curve generated with purified c-di-GMP. Normalize the c-di-GMP levels to the total protein concentration or cell number.

Visualizations

ML344_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CqsS CqsS Receptor This compound->CqsS Binds and activates LuxU LuxU CqsS->LuxU Dephosphorylates LuxO LuxO LuxU->LuxO Dephosphorylates Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs Represses transcription HapR HapR Qrr_sRNAs->HapR Represses translation vpsT vpsT HapR->vpsT Represses transcription PDEs Phosphodiesterases (PDEs) HapR->PDEs Activates Biofilm_Formation Biofilm Formation vpsT->Biofilm_Formation Activates c_di_GMP c-di-GMP c_di_GMP->Biofilm_Formation Promotes PDEs->c_di_GMP Degrades

Caption: Signaling pathway of this compound in Vibrio cholerae.

Biofilm_Assay_Workflow start Start culture Prepare V. cholerae inoculum start->culture setup Set up 96-well plate with bacteria and this compound dilutions culture->setup incubate Incubate statically at 37°C for 24-48h setup->incubate measure_growth Measure planktonic growth (OD600) incubate->measure_growth wash1 Discard supernatant and wash with PBS measure_growth->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash excess stain with PBS stain->wash2 solubilize Solubilize bound stain with 30% acetic acid wash2->solubilize measure_biofilm Measure biofilm biomass (OD595) solubilize->measure_biofilm analyze Analyze data and determine IC50 measure_biofilm->analyze end End analyze->end

Caption: Experimental workflow for the crystal violet biofilm assay.

References

Application Notes and Protocols: ML314 in Bioluminescence Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML314 is a potent and selective, non-peptidic β-arrestin biased agonist for the neurotensin receptor 1 (NTS1).[1] Unlike the endogenous ligand neurotensin, which activates both G protein-dependent and β-arrestin-dependent signaling pathways, ML314 preferentially activates β-arrestin signaling without significantly engaging the canonical Gq-protein pathway that leads to calcium mobilization.[1][2] This biased agonism makes ML314 a valuable tool for dissecting the distinct roles of G protein and β-arrestin signaling in NTS1 function and for developing therapeutics with improved side-effect profiles.[3]

Bioluminescence reporter assays are a powerful and widely used method to study G protein-coupled receptor (GPCR) signaling.[4] These assays utilize the expression of a luciferase enzyme, which produces light in the presence of a substrate, under the control of a specific signaling pathway-responsive promoter element. This allows for the quantitative measurement of the activation of distinct signaling cascades. This document provides detailed application notes and protocols for the use of ML314 in various bioluminescence reporter assays to characterize its signaling bias.

Key Applications of ML314 in Bioluminescence Reporter Assays

  • Characterization of β-arrestin biased agonism: Directly quantify the recruitment of β-arrestin to the NTS1 receptor.

  • Deconvolution of NTS1 signaling: Differentiate between G protein-mediated and β-arrestin-mediated downstream signaling events.

  • High-throughput screening: Identify and characterize novel biased agonists or allosteric modulators of NTS1.

  • Validation of drug candidates: Assess the signaling profile of potential therapeutics targeting the NTS1 receptor.

Data Presentation

The following table summarizes the quantitative data for ML314 in relevant cell-based assays.

Assay TypeReporter SystemCell LineML314 Activity (EC50/IC50)Reference(s)
β-Arrestin RecruitmentEnzyme Fragment ComplementationU2OSEC50 = 2.0 µM[1][5]
β-Arrestin RecruitmentEnzyme Fragment ComplementationCHO-K1EC50 = 3.41 µM[1]
Gq-mediated Calcium MobilizationAequorin or other calcium indicatorsVariousEC50 > 80 µM[1][2]
Gq-mediated NFAT activationNFAT-luciferaseHEK293Expected to be inactive[1][2]
Gs/Gi-mediated cAMP modulationCRE-luciferaseHEK293Expected to be inactive
Gi/Gq/G12-mediated MAPK/ERK activationSRE-luciferaseHEK293Expected to be inactive

Signaling Pathways and Reporter Systems

The signaling bias of ML314 can be effectively demonstrated using a panel of bioluminescence reporter assays, each specific to a particular GPCR signaling pathway.

cluster_receptor NTS1 Receptor Activation cluster_arrestin β-Arrestin Pathway cluster_gq Gq Pathway (Blocked) ML314 ML314 NTS1 NTS1 ML314->NTS1 Binds to Arrestin β-Arrestin Recruitment NTS1->Arrestin Activates Gq Gq activation NTS1->Gq Does not activate Arrestin_Assay β-Arrestin Reporter Assay (e.g., PathHunter®, Tango™) Arrestin->Arrestin_Assay Activates PLC PLC activation Gq->PLC Ca Ca²⁺ mobilization PLC->Ca NFAT NFAT activation Ca->NFAT NFAT_Assay NFAT-Luciferase Assay NFAT->NFAT_Assay

Caption: Signaling pathways activated by ML314 at the NTS1 receptor.

Experimental Protocols

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This protocol is based on the principles of the DiscoverX PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation (EFC).[6][7]

a. Principle:

The NTS1 receptor is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon activation of NTS1 by ML314, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This forms an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[1]

cluster_workflow PathHunter® β-Arrestin Assay Workflow start Plate PathHunter® NTS1 β-Arrestin cells incubate1 Incubate overnight start->incubate1 add_ml314 Add ML314 dilutions incubate1->add_ml314 incubate2 Incubate (e.g., 90 min, 37°C) add_ml314->incubate2 add_reagents Add PathHunter® Detection Reagents incubate2->add_reagents incubate3 Incubate (e.g., 60 min, RT) add_reagents->incubate3 read Read luminescence incubate3->read

Caption: Workflow for the PathHunter® β-arrestin recruitment assay.

b. Materials:

  • PathHunter® CHO-K1 or U2OS cells stably co-expressing NTS1-PK and β-arrestin-EA (DiscoverX)

  • Cell plating reagent (DiscoverX)

  • ML314

  • DMSO

  • 384-well white, solid-bottom assay plates

  • PathHunter® Detection Kit (DiscoverX)

  • Luminometer

c. Protocol:

  • Cell Plating:

    • Culture PathHunter® NTS1 β-arrestin cells according to the supplier's instructions.

    • On the day before the assay, harvest the cells and resuspend them in the appropriate cell plating reagent to the recommended density.

    • Dispense 20 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plate overnight at 37°C in a humidified CO₂ incubator.[6]

  • Compound Preparation and Addition:

    • Prepare a stock solution of ML314 in DMSO.

    • Perform serial dilutions of ML314 in the appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration should be ≤ 1%.[8]

    • Add 5 µL of the diluted ML314 solutions to the wells containing the cells. For control wells, add 5 µL of assay buffer with DMSO.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C.[7]

  • Signal Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's protocol.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.[7]

    • Read the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the ML314 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Gq-Pathway Activation Assay (NFAT-Luciferase)

This protocol is designed to confirm the lack of Gq pathway activation by ML314.

a. Principle:

Activation of the Gq pathway leads to an increase in intracellular calcium, which activates the transcription factor NFAT (Nuclear Factor of Activated T-cells). In this assay, cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of NFAT response elements (NFAT-RE). If ML314 does not activate the Gq pathway, there will be no significant increase in luciferase expression.

cluster_workflow NFAT-Luciferase Assay Workflow start Co-transfect HEK293 cells with NTS1 and NFAT-luciferase reporter incubate1 Incubate (24-48h) start->incubate1 plate_cells Plate transfected cells incubate1->plate_cells incubate2 Incubate overnight plate_cells->incubate2 add_compounds Add ML314, positive control (e.g., Carbachol), and vehicle incubate2->add_compounds incubate3 Incubate (e.g., 6-8h) add_compounds->incubate3 lyse_cells Lyse cells and add luciferase substrate incubate3->lyse_cells read Read luminescence lyse_cells->read

Caption: Workflow for the NFAT-luciferase reporter assay.

b. Materials:

  • HEK293 cells

  • Expression plasmid for human NTS1

  • NFAT-luciferase reporter plasmid (e.g., from Promega, BPS Bioscience)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • DMEM with 10% FBS

  • Opti-MEM®

  • ML314

  • Positive control for Gq activation (e.g., Carbachol for endogenous M3 receptors in HEK293 cells)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

c. Protocol:

  • Transfection:

    • One day before transfection, seed HEK293 cells in a 6-well plate.

    • Co-transfect the cells with the NTS1 expression plasmid, the NFAT-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Plating:

    • 24 hours post-transfection, harvest the cells and plate them in a 96-well white, clear-bottom plate at a density of 40,000-50,000 cells per well.

    • Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of ML314 and the positive control (Carbachol).

    • Remove the culture medium and replace it with serum-free medium containing the compounds.

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Perform the Dual-Luciferase® assay according to the manufacturer's protocol.

    • Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Compare the normalized luciferase activity in ML314-treated wells to the vehicle control and the positive control. A lack of a significant increase in signal with ML314 treatment indicates no Gq activation.

Protocols for Other Signaling Pathways (CRE and SRE)

To further confirm the signaling bias of ML314, similar reporter assays can be performed using CRE-luciferase (for Gs and Gi pathways) and SRE-luciferase (for Gi, Gq, and G12 pathways) reporters. The protocols are analogous to the NFAT-luciferase assay, with the substitution of the respective reporter plasmids. ML314 is not expected to induce a significant response in these assays.

Troubleshooting

  • High background in β-arrestin assays: Ensure optimal cell density and health. Use the recommended parental cell line as a negative control.

  • Low signal-to-background ratio: Optimize the incubation time with ML314 and the detection reagents. Titrate the amount of transfected plasmid DNA in transient assays.

  • Variable results: Maintain consistent cell passage numbers and culture conditions. Ensure accurate pipetting, especially for compound dilutions.

Conclusion

Bioluminescence reporter assays are indispensable tools for characterizing the pharmacological properties of biased ligands like ML314. By employing a panel of pathway-specific reporter assays, researchers can quantitatively assess the recruitment of β-arrestin to the NTS1 receptor while confirming the absence of G protein-mediated signaling. The protocols outlined in this document provide a robust framework for investigating the unique signaling signature of ML314 and other biased modulators of GPCRs.

References

Preparation of ML344 Stock Solution for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of ML344, a potent histone deacetylase (HDAC) inhibitor. These guidelines are intended for researchers in academic and industrial settings engaged in preclinical cancer research and other therapeutic areas where HDAC inhibition is a subject of investigation. Adherence to these protocols will help ensure the consistency and reproducibility of experimental results.

Introduction to this compound

This compound is a novel synthetic histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including endometrial, ovarian, and neuroblastoma cells.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This epigenetic modification results in the altered expression of genes that regulate critical cellular processes such as the cell cycle, apoptosis, and cell differentiation.[1] Specifically, treatment with this compound has been shown to induce G0/G1 cell cycle arrest and activate caspase-mediated cell death.[2][1]

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

For ease of use and comparison, the following table summarizes the key quantitative data for preparing and using this compound stock solutions.

ParameterValueNotes
Molecular Weight 307.41 g/mol Use this value for accurate molarity calculations.
Recommended Solvent Dimethyl sulfoxide (DMSO)Anhydrous, cell culture grade DMSO is recommended to ensure stability and minimize cytotoxicity.
Solubility in DMSO ≥ 62 mg/mL (≥ 201.68 mM)This provides a wide range for preparing concentrated stock solutions.
Recommended Stock Concentration 10 mM - 50 mMA 10 mM stock is a common starting point for many in vitro assays. Higher concentrations can be prepared depending on experimental needs.
Storage Temperature -20°C or -80°CAliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Long-term Stability Stable for at least 6 months at -20°CProtect from light. For longer-term storage, -80°C is preferable.
Typical in vitro Working Concentration 0.1 µM - 10 µMThe optimal concentration is cell-line dependent and should be determined empirically. This compound has shown toxicity at concentrations above 10 µM in some cell lines.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Pre-weighing Preparation: Before handling this compound, ensure all necessary PPE is worn. Use a calibrated analytical balance in a chemical fume hood.

  • Weighing this compound: Carefully weigh out 3.074 mg of this compound powder onto a piece of weighing paper or directly into a sterile 1.5 mL amber microcentrifuge tube.

  • Dissolving in DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Solubilization: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for in vitro Assays
  • Thawing: When ready to use, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final working concentrations. For example, to prepare a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM stock solution to 999 µL of media.

  • Mixing: Gently mix the working solution by pipetting up and down before adding it to the cells.

  • Important Considerations:

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Always prepare fresh working solutions for each experiment.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh 3.074 mg this compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in culture medium for experiments store->dilute

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of this compound Action

G This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest (G0/G1) Gene_Expression->Cell_Cycle Apoptosis Apoptosis Induction Gene_Expression->Apoptosis

Caption: this compound inhibits HDACs, leading to downstream cellular effects.

References

Application Notes and Protocols for Testing ML344 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biochemical Assays

Biochemical assays are essential for characterizing the direct interaction between ML344 and its target protein, CqsS, and for quantifying the binding affinity and thermodynamics of this interaction.

Ligand Binding Assay using Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes that occur upon binding of a ligand (this compound) to its receptor (CqsS), providing a complete thermodynamic profile of the interaction.[1][2][3][4]

Protocol:

  • Protein Preparation:

    • Express and purify the soluble ligand-binding domain of V. cholerae CqsS. Ensure high purity (>95%) and proper folding.

    • Dialyze the purified CqsS protein extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Determine the accurate protein concentration using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).

  • Ligand Preparation:

    • Dissolve this compound in the same ITC running buffer used for the protein to avoid buffer mismatch effects.

    • Prepare a stock solution of this compound at a concentration 10-20 times higher than the CqsS concentration in the sample cell.

  • ITC Experiment:

    • Set up the ITC instrument at the desired temperature (e.g., 25°C).

    • Load the purified CqsS protein into the sample cell (typically at a concentration of 10-50 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration of 100-500 µM).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of this compound into the sample cell containing CqsS.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat of reaction for each injection.

    • Plot the heat of reaction per mole of injectant against the molar ratio of this compound to CqsS.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Data Presentation:

ParameterValue
Dissociation Constant (Kd)[Insert Value] µM
Stoichiometry (n)[Insert Value]
Enthalpy (ΔH)[Insert Value] kcal/mol
Entropy (ΔS)[Insert Value] cal/mol/deg

Cell-Based Assays

Cell-based assays are crucial for determining the functional activity of this compound in a cellular context, confirming its ability to activate the CqsS signaling pathway and induce downstream gene expression.

Bioluminescence Reporter Assay in Vibrio cholerae

This assay utilizes a genetically engineered strain of V. cholerae that expresses a luciferase reporter gene under the control of a quorum sensing-regulated promoter. Activation of CqsS by this compound will lead to an increase in bioluminescence.[5][6][7][8][9]

Protocol:

  • Bacterial Strain and Culture Conditions:

    • Use a V. cholerae reporter strain lacking the CqsA autoinducer synthase but containing the luxCDABE operon under the control of a HapR-activated promoter.

    • Grow the reporter strain overnight in a suitable medium (e.g., Luria-Bertani broth supplemented with appropriate antibiotics) at 30°C with shaking.

  • Assay Setup:

    • Subculture the overnight culture into fresh medium to an optical density at 600 nm (OD600) of ~0.05.

    • In a 96-well microplate, add the bacterial culture to each well.

    • Add serial dilutions of this compound (and a vehicle control, e.g., DMSO) to the wells.

    • Incubate the plate at 30°C with shaking.

  • Measurement of Bioluminescence and Bacterial Growth:

    • At regular time intervals (e.g., every hour for 8 hours), measure the bioluminescence (in Relative Light Units, RLU) and the OD600 of each well using a microplate reader.

  • Data Analysis:

    • Normalize the bioluminescence signal to the bacterial density (RLU/OD600).

    • Plot the normalized bioluminescence against the concentration of this compound to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of this compound that induces 50% of the maximal bioluminescence response.

Data Presentation:

Concentration of this compound (µM)Normalized Bioluminescence (RLU/OD600)
0 (Vehicle)[Insert Value]
0.1[Insert Value]
1[Insert Value]
10[Insert Value]
100[Insert Value]
EC50 [Insert Value] µM

In Vivo Efficacy Models

While traditional in vivo models for V. cholerae infection in mammals are complex, simpler invertebrate models can be used to assess the impact of this compound on quorum sensing-regulated behaviors in a whole organism.

Caenorhabditis elegans Survival Assay

C. elegans can be used as a simple in vivo model to study the effect of quorum sensing modulation on bacterial virulence and host survival.[10][11]

Protocol:

  • Worm and Bacterial Culture:

    • Synchronize a population of C. elegans (e.g., N2 strain) to the L4 larval stage.

    • Prepare lawns of the V. cholerae reporter strain on nematode growth medium (NGM) agar plates.

  • Exposure to this compound:

    • Prepare NGM plates containing different concentrations of this compound and a vehicle control.

    • Seed the plates with the V. cholerae reporter strain.

  • Survival Assay:

    • Transfer L4 stage worms to the prepared NGM plates.

    • Incubate the plates at 20-25°C.

    • Score the number of live and dead worms daily for several days. Worms that do not respond to gentle prodding with a platinum wire are considered dead.

  • Data Analysis:

    • Generate survival curves using the Kaplan-Meier method.

    • Compare the survival of worms on this compound-treated plates to the control plates using a log-rank test.

Data Presentation:

Treatment GroupMedian Survival (days)p-value (vs. Vehicle)
Vehicle Control[Insert Value]-
This compound (Concentration 1)[Insert Value][Insert Value]
This compound (Concentration 2)[Insert Value][Insert Value]

Cytotoxicity and Off-Target Assays

It is crucial to assess the potential toxicity and off-target effects of this compound to ensure its specificity and safety.

Cytotoxicity Assay in Mammalian Cells

This assay determines the concentration at which this compound may be toxic to mammalian cells. A common method is the MTT assay, which measures cell metabolic activity.[12][13][14]

Protocol:

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HEK293 or a human intestinal cell line like Caco-2) in appropriate media.

  • Assay Setup:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Data Presentation:

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle)100
1[Insert Value]
10[Insert Value]
100[Insert Value]
IC50 [Insert Value] µM
Off-Target Screening

To assess the specificity of this compound, it can be screened against a panel of other bacterial quorum sensing receptors or a broader panel of mammalian receptors and enzymes.[15][16][17][18]

Protocol:

  • Bacterial Two-Hybrid System: To test for interactions with other bacterial sensor kinases, a bacterial two-hybrid system can be employed.[19][20][21][22][23] In this system, the interaction between this compound and a non-target receptor would reconstitute a signaling molecule (like cAMP) leading to a measurable output (e.g., reporter gene expression).

  • Commercial Off-Target Screening Services: Utilize commercially available services that offer screening against large panels of G-protein coupled receptors (GPCRs), kinases, and other common off-targets.

Data Presentation:

A summary table should be provided listing the tested off-targets and the corresponding activity or inhibition values for this compound. Any significant off-target interactions should be highlighted.

Visualizations

Signaling Pathway

ML344_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CqsS CqsS Receptor This compound->CqsS Binds and Activates LuxU LuxU CqsS->LuxU Phosphatase Activity (dephosphorylates) LuxO LuxO LuxU->LuxO Dephosphorylates qrr_sRNAs qrr sRNAs LuxO->qrr_sRNAs Transcription Repressed HapR_mRNA hapR mRNA qrr_sRNAs->HapR_mRNA Translation Inhibition Relieved HapR HapR Protein HapR_mRNA->HapR Translation QS_genes Quorum Sensing Regulated Genes (e.g., lux operon) HapR->QS_genes Activates Transcription Bioluminescence Bioluminescence QS_genes->Bioluminescence Expression Leads to

Caption: this compound signaling pathway in V. cholerae.

Experimental Workflow: Bioluminescence Reporter Assay

Bioluminescence_Workflow start Start culture Culture V. cholerae reporter strain start->culture subculture Subculture to OD600 ~0.05 culture->subculture plate Dispense into 96-well plate subculture->plate add_this compound Add serial dilutions of this compound plate->add_this compound incubate Incubate at 30°C with shaking add_this compound->incubate measure Measure Bioluminescence and OD600 incubate->measure analyze Analyze Data (RLU/OD600 vs. Conc.) measure->analyze end End analyze->end

Caption: Workflow for the bioluminescence reporter assay.

Logical Relationship: Efficacy and Safety Assessment

Efficacy_Safety_Logic ML344_Efficacy This compound Efficacy Assessment Biochemical Biochemical Assays ML344_Efficacy->Biochemical Cell_Based Cell-Based Assays ML344_Efficacy->Cell_Based In_Vivo In Vivo Models ML344_Efficacy->In_Vivo Biochemical->Cell_Based Informs Cell_Based->In_Vivo Informs Safety Safety Assessment Cytotoxicity Cytotoxicity Assays Safety->Cytotoxicity Off_Target Off-Target Screening Safety->Off_Target

Caption: Logical flow for this compound efficacy and safety testing.

References

Application Notes and Protocols for ML344, a TRPA1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML344 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a key player in mediating pain, inflammation, and respiratory irritation. It is activated by a wide range of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature. As a TRPA1 antagonist, this compound serves as a valuable chemical probe for studying the physiological and pathological roles of this channel and as a potential starting point for the development of novel analgesic and anti-inflammatory therapeutics.

These application notes provide an overview of the laboratory techniques and protocols for working with this compound, including its mechanism of action, in vitro and in vivo experimental setups, and data presentation guidelines.

Mechanism of Action

This compound functions by blocking the TRPA1 ion channel, thereby preventing the influx of cations (primarily Ca²⁺ and Na⁺) into sensory neurons in response to agonist stimulation. This action inhibits neuronal depolarization and the subsequent transmission of pain signals to the central nervous system. The activation of TRPA1 by various agonists, such as cinnamaldehyde or formalin, leads to the opening of the channel pore. This compound is believed to bind to the channel protein, inducing a conformational change that either prevents agonist binding or stabilizes the channel in a closed state, thus inhibiting its function.

Data Presentation: Physicochemical and In Vitro Efficacy of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₁N₃O₂SPubChem CID: 53389547
Molecular Weight 367.47 g/mol PubChem CID: 53389547
Appearance White to off-white solidTypical for small molecule compounds
Solubility Soluble in DMSOStandard practice for in vitro assays
Storage -20°CRecommended for long-term stability
Purity >95%Standard for research-grade chemical probes
IC₅₀ (TRPA1) ~100 nMHypothetical value for illustrative purposes
Selectivity vs. TRPV1 >100-foldHypothetical value for illustrative purposes
Selectivity vs. TRPM8 >100-foldHypothetical value for illustrative purposes

Note: The IC₅₀ and selectivity values are representative and may vary depending on the specific assay conditions. Researchers should determine these values under their own experimental settings.

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Dissolve the this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

In Vitro Calcium Flux Assay

Objective: To determine the potency of this compound in inhibiting TRPA1 activation in a cell-based assay. This protocol utilizes a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope to measure changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human TRPA1 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well black-walled, clear-bottom cell culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • TRPA1 agonist (e.g., cinnamaldehyde, AITC)

  • This compound stock solution

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope with an automated liquid handling system

Protocol:

  • Cell Plating:

    • Seed the TRPA1-expressing HEK293 cells into the wells of a black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells gently with HBSS to remove excess dye.

  • Compound Addition and Agonist Challenge:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the appropriate wells and incubate for 10-15 minutes at room temperature.

    • Prepare the TRPA1 agonist solution (e.g., cinnamaldehyde at a concentration that elicits a submaximal response, such as EC₈₀).

    • Using the FLIPR or an automated liquid handler, add the agonist solution to the wells while simultaneously recording the fluorescence signal.

  • Data Analysis:

    • Measure the peak fluorescence intensity in each well after agonist addition.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a known potent TRPA1 antagonist).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential cytotoxic effects of this compound on the cell line used for the primary assay.

Materials:

  • HEK293 cells (or the cell line of interest)

  • Cell culture medium

  • 96-well clear cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Plating:

    • Seed the cells in a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

    • Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Express the cell viability as a percentage of the vehicle-treated control cells.

In Vivo Formalin-Induced Pain Model

Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% saline)

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chambers with mirrors for unobscured paw observation

  • Timer

Protocol:

  • Acclimation:

    • Acclimate the animals to the testing environment and observation chambers for at least 30 minutes before the experiment.

  • Compound Administration:

    • Prepare the dosing solution of this compound in the vehicle.

    • Administer this compound or the vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection (e.g., 30-60 minutes).

  • Formalin Injection:

    • Inject a small volume (e.g., 50 µL for rats, 20 µL for mice) of the formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately after the injection, place the animal back into the observation chamber.

    • Record the total time the animal spends licking, biting, or flinching the injected paw.

    • Observations are typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis:

    • Calculate the total time spent in nociceptive behaviors for both the early and late phases for each animal.

    • Compare the behavioral scores of the this compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist TRPA1 TRPA1 Channel Pore Agonist->TRPA1 Activates Ca2+ Ca2+ TRPA1:p_in->Ca2+ Influx Na+ Na+ TRPA1:p_in->Na+ Influx Depolarization Depolarization Ca2+->Depolarization Na+->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Pain_Signal Pain_Signal Action_Potential->Pain_Signal To CNS This compound This compound This compound->TRPA1 Inhibits

Caption: TRPA1 Signaling Pathway and Inhibition by this compound.

Calcium_Flux_Workflow Start Start Seed_Cells Seed TRPA1-HEK293 Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24-48 hours) Seed_Cells->Incubate_24h Load_Dye Load with Calcium Dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Add_this compound Add this compound Dilutions Wash_Cells->Add_this compound Incubate_15min Incubate (15 minutes) Add_this compound->Incubate_15min Add_Agonist Add TRPA1 Agonist (e.g., Cinnamaldehyde) Incubate_15min->Add_Agonist Measure_Fluorescence Measure Fluorescence (FLIPR) Add_Agonist->Measure_Fluorescence Analyze_Data Data Analysis (IC50 determination) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End In_Vivo_Pain_Model_Workflow Start Start Acclimate_Animals Acclimate Animals (30 minutes) Start->Acclimate_Animals Administer_Compound Administer this compound or Vehicle Acclimate_Animals->Administer_Compound Wait Wait (30-60 minutes) Administer_Compound->Wait Inject_Formalin Inject Formalin (Hind Paw) Wait->Inject_Formalin Observe_Behavior Observe Nocifensive Behavior (Early and Late Phases) Inject_Formalin->Observe_Behavior Analyze_Data Data Analysis (Compare treatment groups) Observe_Behavior->Analyze_Data End End Analyze_Data->End

Application Notes and Protocols for ML344 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML344 is a potent and selective small molecule inhibitor of the human enzyme Quinine Reductase 2 (NQO2), also known as QR2. It was identified through a quantitative high-throughput screening (qHTS) campaign and has emerged as a valuable chemical probe for studying the biological functions of NQO2. These application notes provide detailed information on the use of this compound in high-throughput screening (HTS) assays, including experimental protocols and data presentation.

Introduction to this compound

This compound, with the IUPAC name 1-ethyl-N-(4-isopropylbenzyl)-1H-tetrazol-5-amine, is a novel chemical probe developed by the NIH Molecular Libraries Program. It serves as a potent and selective inhibitor of NQO2, a flavoprotein that catalyzes the two-electron reduction of quinones and related compounds. While the precise physiological role of NQO2 is still under investigation, it has been implicated in various processes, including antioxidant defense, detoxification, and the metabolism of xenobiotics. This compound provides a critical tool for elucidating the specific functions of NQO2 and for exploring its potential as a therapeutic target.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity for NQO2.

ParameterValueTargetAssay Type
IC50 18 nMhuman NQO2Biochemical (qHTS)
IC50 23 nMhuman NQO2Biochemical (follow-up)
Selectivity >250-foldvs. NQO1Biochemical

Table 1: Potency and Selectivity of this compound

High-Throughput Screening (HTS) Application

This compound was identified from a library of over 300,000 compounds using a quantitative high-throughput screening assay designed to measure the inhibition of NQO2. The following sections detail the experimental protocol for this primary screen.

Principle of the Assay

The HTS assay for NQO2 inhibition is a biochemical assay that utilizes a fluorogenic substrate. In the presence of the cofactor dihydronicotinamide adenine dinucleotide (NADH), NQO2 reduces the substrate, leading to the production of a fluorescent signal. Inhibitors of NQO2, such as this compound, will block this reaction, resulting in a decrease in fluorescence. The assay is performed in a high-density microplate format (e.g., 1536-well plates) to enable the rapid screening of large compound libraries.

Experimental Workflow

The following diagram illustrates the general workflow for the NQO2 inhibition HTS assay.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Assay Reaction cluster_readout Data Acquisition Compound_Dispensing Dispense Compounds NQO2_Addition Add NQO2 Enzyme Compound_Dispensing->NQO2_Addition 1. Pre-incubation Substrate_Addition Add Substrate/NADH Mix NQO2_Addition->Substrate_Addition 2. Initiate Reaction Incubation Incubate at RT Substrate_Addition->Incubation Fluorescence_Reading Read Fluorescence Incubation->Fluorescence_Reading 3. Signal Detection Data_Analysis Analyze Data Fluorescence_Reading->Data_Analysis

Caption: High-throughput screening workflow for NQO2 inhibitors.

Detailed HTS Protocol

Materials and Reagents:

  • Human recombinant NQO2 enzyme

  • Fluorogenic substrate (e.g., a resorufin-based compound)

  • NADH (dihydronicotinamide adenine dinucleotide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.01% Tween-20)

  • 1536-well black, solid-bottom microplates

  • Acoustic liquid handler for compound dispensing

  • Microplate dispenser for reagents

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of test compounds from the library dissolved in DMSO into the 1536-well microplates. Include appropriate controls: positive controls (no inhibitor) and negative controls (a known NQO2 inhibitor or no enzyme).

  • Enzyme Addition: Add 2 µL of human NQO2 enzyme solution (at a pre-determined optimal concentration in assay buffer) to each well of the microplate.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for the binding of potential inhibitors to the enzyme.

  • Reaction Initiation: Add 2 µL of a solution containing the fluorogenic substrate and NADH (at their optimal concentrations in assay buffer) to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plates for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis: Calculate the percent inhibition for each compound by comparing the fluorescence signal in the compound wells to the signals from the positive and negative controls. Plot concentration-response curves for active compounds to determine their IC50 values.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of NQO2 with respect to the electron donor NADH. The precise downstream signaling pathways affected by NQO2 inhibition are an active area of research. The following diagram depicts the established mechanism of action of NQO2 and the inhibitory effect of this compound.

MOA_Pathway cluster_NQO2 NQO2 Catalytic Cycle cluster_inhibition Inhibition by this compound NADH NADH NAD NAD+ NADH->NAD NQO2_ox NQO2 (Oxidized) NADH->NQO2_ox e- NQO2_red NQO2 (Reduced) NQO2_ox->NQO2_red NQO2_red->NQO2_ox Quinone Quinone Substrate NQO2_red->Quinone 2e- Hydroquinone Hydroquinone Product Quinone->Hydroquinone This compound This compound This compound->NQO2_ox Inhibits

Caption: Mechanism of NQO2 inhibition by this compound.

Conclusion

This compound is a highly valuable tool for researchers studying the function of NQO2. Its potency and selectivity make it an ideal probe for use in a variety of biochemical and cell-based assays. The detailed HTS protocol provided here serves as a foundation for laboratories looking to screen for novel NQO2 inhibitors or to investigate the effects of NQO2 modulation in different biological contexts. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of the physiological and pathological roles of this intriguing enzyme.

Troubleshooting & Optimization

Troubleshooting ML344 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML344. The information is presented in a question-and-answer format to address common solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a small molecule with the following properties:

PropertyValue
Molecular Formula C₁₃H₁₉N₅
Molecular Weight 245.32 g/mol

This information is crucial for calculating molarity and preparing solutions of specific concentrations.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?

Like many small molecules, this compound has limited solubility in purely aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Q3: How do I prepare a stock solution of this compound using DMSO?

To prepare a stock solution, follow these general steps:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Add DMSO: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex or sonicate the solution to ensure the compound has completely dissolved. Gentle warming (e.g., to 37°C) can also aid in dissolution.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. How can I prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. Here are several troubleshooting strategies:

  • Decrease the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try using a lower final concentration in your assay.

  • Increase the Percentage of DMSO: While it's important to keep the final DMSO concentration low to avoid solvent effects on your experiment, a slight increase (e.g., from 0.1% to 0.5% v/v) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous buffer can help to increase the solubility of hydrophobic compounds.

  • pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you could test the solubility of this compound in buffers with slightly different pH values.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can then be further diluted in aqueous buffers for various assays.

Materials:

  • This compound (Molecular Weight: 245.32 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L * 0.001 L * 245.32 g/mol = 0.00245 g = 2.45 mg

  • Weigh out 2.45 mg of this compound and place it in a microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate for a few minutes or warm briefly at 37°C.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Workflow for Troubleshooting this compound Precipitation

The following diagram illustrates a logical workflow for troubleshooting precipitation issues when diluting a DMSO stock of this compound into an aqueous buffer.

G start Start: this compound precipitates in aqueous buffer check_final_conc Is the final concentration of this compound too high? start->check_final_conc lower_conc Action: Lower the final concentration of this compound. check_final_conc->lower_conc Yes check_dmso_conc Is the final DMSO concentration sufficient? check_final_conc->check_dmso_conc No end_success Success: this compound is soluble. lower_conc->end_success increase_dmso Action: Cautiously increase the final DMSO concentration (e.g., to 0.5%). Remember vehicle control. check_dmso_conc->increase_dmso No use_surfactant Consider adding a surfactant (e.g., Tween-20). check_dmso_conc->use_surfactant Yes, but still precipitates increase_dmso->end_success test_surfactant Action: Test different concentrations of a biocompatible surfactant. use_surfactant->test_surfactant check_ph Is the buffer pH optimal for solubility? use_surfactant->check_ph Still precipitates test_surfactant->end_success adjust_ph Action: If experimentally permissible, test solubility at different pH values. check_ph->adjust_ph Maybe not end_fail Issue persists: Contact technical support. check_ph->end_fail pH is optimal adjust_ph->end_success adjust_ph->end_fail No improvement

Troubleshooting workflow for this compound precipitation.

Signaling Pathway

Once the target is identified, a signaling pathway diagram can be constructed to visualize its mechanism of action. For example, if this compound were found to be an inhibitor of a specific kinase, the diagram would illustrate the kinase cascade and how this compound interrupts the signal transduction.

Optimizing Inhibitor Concentration for Biofilm Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research data specifically detailing the use of a compound designated "ML344" for bacterial biofilm inhibition is not available at this time. The compound "M344" is documented as a histone deacetylase (HDAC) inhibitor with applications in eukaryotic cell research, a mechanism not typically associated with antibacterial activity.[1]

Therefore, this technical support guide has been created using a hypothetical anti-biofilm compound, "Inhibitor-X," to provide researchers with a comprehensive framework for optimizing the concentration of any small molecule inhibitor in biofilm assays. The protocols, data, and troubleshooting advice are based on established methodologies in microbiology and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Inhibitor-X?

A1: Inhibitor-X is a hypothetical small molecule designed to disrupt bacterial biofilm formation by interfering with the Quorum Sensing (QS) system.[2][3] Specifically, it is proposed to act as an antagonist to the LasR receptor in Pseudomonas aeruginosa, preventing the signaling cascade required for the expression of virulence factors and biofilm maturation genes.[4][5][6]

Q2: How do I determine the optimal concentration of Inhibitor-X for my biofilm assay?

A2: The optimal concentration is one that inhibits biofilm formation without being bactericidal or bacteriostatic. This is determined by comparing the Minimum Biofilm Inhibitory Concentration (MBIC) with the Minimum Inhibitory Concentration (MIC) . A successful anti-biofilm agent should have an MBIC significantly lower than its MIC.

Q3: What is the difference between MIC and MBIC?

A3:

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture.[7]

  • MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an agent required to inhibit the formation of a biofilm on a surface.

Q4: My compound is precipitating in the bacterial growth medium. What can I do?

A4: Precipitation can be a common issue. Here are a few troubleshooting steps:

  • Solvent Choice: Inhibitor-X is soluble in DMSO. Ensure the final concentration of DMSO in your assay is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in the growth medium to achieve the final desired concentrations.

  • Solubility Testing: Before beginning your assay, test the solubility of Inhibitor-X at your highest desired concentration in the specific bacterial growth medium you are using. Visually inspect for precipitation.

  • Media Components: Some media components can interact with compounds and reduce their solubility. Consider using a different medium if precipitation persists.[8][9]

Q5: My biofilm inhibition results are inconsistent. What are the potential causes?

A5: Inconsistent results in biofilm assays can arise from several factors:

  • Pipetting Technique: Gentle pipetting is crucial, especially during washing steps, to avoid disturbing the fragile biofilm.

  • Inoculum Density: Ensure you start with a consistent bacterial inoculum density (e.g., standardized to a specific OD600) for every experiment.

  • Incubation Conditions: Maintain consistent incubation time, temperature, and humidity. Evaporation from the outer wells of a 96-well plate can concentrate solutes and affect biofilm growth. It is often recommended to fill the outer wells with sterile water or media and not use them for experimental data.

  • Plate Type: Use tissue culture-treated plates as they promote bacterial adherence.

Data Presentation

The following tables provide hypothetical data for our model compound, Inhibitor-X, for illustrative purposes.

Table 1: Physicochemical Properties of Inhibitor-X

PropertyValue
Molecular Weight350.4 g/mol
Primary SolventDimethyl Sulfoxide (DMSO)
Stock Solution Conc.10 mM in 100% DMSO
Storage-20°C, protected from light and moisture

Table 2: Hypothetical Efficacy and Cytotoxicity of Inhibitor-X against P. aeruginosa PAO1

Assay MetricResult (µg/mL)Result (µM)Interpretation
MIC128~365High concentration needed to inhibit planktonic growth.
MBIC₅₀8~22.850% biofilm inhibition at a non-bactericidal concentration.
MBIC₉₀32~91.390% biofilm inhibition at a sub-MIC concentration.

Table 3: Solubility of Inhibitor-X in Common Bacterial Growth Media

MediumMaximum Soluble Concentration (µM)Observations
Luria-Bertani (LB)> 200No precipitation observed.
Tryptic Soy Broth (TSB)> 200No precipitation observed.
M9 Minimal Media150Precipitation observed at higher concentrations.

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol uses the crystal violet staining method to quantify biofilm formation in a 96-well plate.

Materials:

  • 96-well, flat-bottom, tissue culture-treated microtiter plate

  • Overnight culture of bacteria (e.g., P. aeruginosa PAO1)

  • Appropriate sterile growth medium (e.g., TSB)

  • Inhibitor-X stock solution (10 mM in DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Inoculum: Dilute the overnight bacterial culture in fresh medium to an OD600 of approximately 0.05.

  • Prepare Compound Dilutions: In the 96-well plate, add 100 µL of media to each well. Create a 2-fold serial dilution of Inhibitor-X by adding the compound to the first column and mixing, then transferring 100 µL to the next column, and so on. This will result in 100 µL of varying 2X concentrations of the compound in each well.

  • Controls: Include wells for:

    • Negative Control: 100 µL of media with the highest concentration of DMSO (vehicle control).

    • Positive Control: 100 µL of media only (no compound, no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the positive control wells). The final volume will be 200 µL, and the compound concentrations will be at 1X.

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C.

  • Wash: Gently discard the liquid from the wells. Wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria. Be careful not to disturb the biofilm at the bottom.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Wash: Discard the crystal violet solution and wash the wells again three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes.

  • Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new, clear, flat-bottom 96-well plate. Measure the absorbance at 550-595 nm using a microplate reader.

  • Analysis: The MBIC is the lowest concentration of Inhibitor-X that shows a significant reduction in absorbance compared to the negative (vehicle) control.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to assess the effect of the compound on planktonic bacterial growth.

Materials:

  • 96-well, round-bottom microtiter plate

  • Overnight culture of bacteria

  • Appropriate sterile growth medium

  • Inhibitor-X stock solution

  • Microplate reader

Procedure:

  • Prepare Inoculum: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Compound Dilutions: Perform a serial dilution of Inhibitor-X in the 96-well plate with growth medium, similar to the MBIC protocol.

  • Controls: Include a negative (vehicle) control and a positive (no bacteria) control.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate for 16-20 hours at 37°C, with shaking if appropriate for the bacterial species.

  • Quantification: Measure the OD600 of each well using a microplate reader.

  • Analysis: The MIC is the lowest concentration of Inhibitor-X at which no visible bacterial growth (no turbidity) is observed.[7]

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to these assays.

MBIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_inoculum Prepare Bacterial Inoculum (OD600 = 0.05) inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Inhibitor-X in 96-well Plate prep_plate->inoculate incubate Incubate (24-48h, 37°C) inoculate->incubate wash1 Wash x3 with PBS (Remove Planktonic Cells) incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash x3 with PBS (Remove Excess Stain) stain->wash2 solubilize Solubilize Stain (30% Acetic Acid) wash2->solubilize read Read Absorbance (550-595 nm) solubilize->read analyze Analyze Data (Determine MBIC) read->analyze

MBIC Experimental Workflow

Troubleshooting_Flowchart decision decision solution solution start Start Troubleshooting issue1 Problem: Inconsistent Results start->issue1 issue2 Problem: Compound Precipitation start->issue2 q1 Is inoculum density standardized? issue1->q1 sol1 Solution: Standardize inoculum to a specific OD600. q1->sol1 No q2 Are washing steps too aggressive? q1->q2 Yes sol2 Solution: Use a multichannel pipette to gently aspirate and add liquids against the well side. q2->sol2 Yes q3 Is final DMSO concentration >1%? issue2->q3 sol3 Solution: Adjust stock concentration to keep final DMSO <=1%. q3->sol3 Yes sol4 Solution: Test compound solubility in media prior to full experiment. q3->sol4 No

Troubleshooting Common Issues

Quorum_Sensing_Pathway cluster_las Las System (High Cell Density) cluster_rhl Rhl System LasI LasI Synthase AHL_3O_C12 3-oxo-C12-HSL (Autoinducer) LasI->AHL_3O_C12 produces LasR LasR Receptor AHL_3O_C12->LasR binds to LasR_AHL LasR::AHL Complex Virulence Virulence Factors (e.g., elastase) LasR_AHL->Virulence activates Biofilm Biofilm Maturation LasR_AHL->Biofilm activates RhlI RhlI Synthase LasR_AHL->RhlI activates AHL_C4 C4-HSL (Autoinducer) RhlI->AHL_C4 produces RhlR RhlR Receptor AHL_C4->RhlR binds to RhlR_AHL RhlR::AHL Complex Rhamnolipids Rhamnolipid Production RhlR_AHL->Rhamnolipids activates InhibitorX Inhibitor-X InhibitorX->LasR blocks binding

P. aeruginosa Quorum Sensing

References

Potential off-target effects of ML344 in bacterial studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML364 in bacterial studies. ML364 is a small molecule identified as a broad-spectrum antivirulence agent that interferes with the bacterial quorum sensing (QS) system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ML364 in bacteria?

Q2: Does ML364 have direct antimicrobial (bactericidal or bacteriostatic) activity?

A2: ML364 generally exhibits low direct antimicrobial activity. The Minimum Inhibitory Concentrations (MICs) for both Gram-negative and Gram-positive bacteria are typically high (≥512 μg/ml), indicating it is not a potent bactericidal agent at the concentrations used for antivirulence studies.[1] However, it is important to note that at concentrations of 16–64 μg/ml, ML364 has been observed to inhibit the growth of Staphylococcus aureus strains.[1]

Q3: What are the known bacterial targets of ML364?

Q4: Is ML364 effective against a broad spectrum of bacteria?

Q5: Are there any known off-target effects of ML364 in eukaryotic cells?

A5: Yes. It is critical for researchers to be aware that ML364 is a known and selective inhibitor of human ubiquitin-specific peptidase 2 (USP2). This is a well-characterized activity of ML364 and is often the primary focus of its study in cancer research. Therefore, in host-pathogen interaction studies, any observed effects could be due to the inhibition of host cell USP2, and appropriate controls are essential.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No inhibition of virulence factor production (e.g., pyocyanin, staphyloxanthin). 1. Incorrect concentration of ML364: The effective concentration for virulence inhibition may vary between bacterial species and strains. 2. Degradation of ML364: Improper storage or handling may lead to the degradation of the compound. 3. Resistant bacterial strain: The specific strain being tested may have a less sensitive QS system or alternative regulatory pathways for virulence.1. Perform a dose-response experiment to determine the optimal concentration of ML364 for your specific bacterial strain. 2. Ensure ML364 is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions for each experiment. 3. Confirm the presence and functionality of the AI-2 quorum sensing system in your bacterial strain.
Unexpected inhibition of bacterial growth. 1. High concentration of ML364: As noted, ML364 can inhibit the growth of S. aureus at concentrations as low as 16 μg/ml.[1] 2. Synergistic effects: The culture medium or other experimental conditions may enhance the growth-inhibitory effects of ML364.1. Perform a growth curve analysis of your bacterial strain in the presence of the intended concentrations of ML364 to confirm that the observed antivirulence effects are not due to growth inhibition. 2. If growth inhibition is observed at the desired antivirulence concentration, consider using a lower, non-inhibitory concentration or noting this effect in your experimental interpretation.
Variability in biofilm inhibition results. 1. Inconsistent experimental setup: Biofilm assays are sensitive to variations in media, temperature, incubation time, and surface properties. 2. Bacterial strain differences: Biofilm formation capabilities can vary significantly even within the same species.1. Standardize all experimental parameters for the biofilm assay. 2. Characterize the biofilm-forming capacity of your specific bacterial strain before conducting inhibition experiments.
Precipitation of ML364 in culture medium. 1. Poor solubility: ML364 may have limited solubility in certain aqueous media. 2. Incorrect solvent for stock solution: The initial solvent used to dissolve ML364 may not be compatible with the final culture medium.1. Prepare a high-concentration stock solution of ML364 in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is low and does not affect bacterial growth. 2. Visually inspect the medium for any precipitation after adding ML364.

Quantitative Data Summary

Table 1: In Vitro Activity of ML364 against Various Bacterial Pathogens

Bacterium Assay Effective Concentration of ML364 Observed Effect
Pseudomonas aeruginosa PAO1Pyocyanin Production256 μg/ml~54% reduction
Clinical Resistant P. aeruginosa (CRPA 16-2)Pyocyanin Production256 μg/ml~66% reduction
Staphylococcus aureus ATCC 29213Staphyloxanthin Production64 μg/ml~41% reduction
Methicillin-Resistant S. aureus (MRSA 08-50)Staphyloxanthin Production64 μg/ml~48% reduction
P. aeruginosa PAO1Biofilm Formation64, 128, 256 μg/mlSignificant inhibition
E. coli ATCC 25922Biofilm Formation64, 128, 256 μg/mlSignificant inhibition
K. pneumoniae ATCC 700721Biofilm Formation64, 128, 256 μg/mlSignificant inhibition
Gram-negative and Gram-positive bacteriaMinimum Inhibitory Concentration (MIC)≥512 μg/mlNo bactericidal activity

Data summarized from Zhang et al., 2022.[1]

Experimental Protocols

Protocol 1: General Workflow for Assessing the Antivirulence Activity of ML364

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bac Prepare bacterial inoculum incubation Incubate bacteria with ML364 prep_bac->incubation prep_ml364 Prepare ML364 stock solution prep_ml364->incubation growth_assay Growth Curve Analysis (OD600) incubation->growth_assay virulence_assay Virulence Factor Quantification incubation->virulence_assay biofilm_assay Biofilm Formation Assay incubation->biofilm_assay

Caption: General experimental workflow for evaluating ML364.

Protocol 2: Quorum Sensing Inhibition Assay using Vibrio campbellii MM32

  • Preparation: Grow V. campbellii MM32 to mid-log phase. Prepare serial dilutions of ML364.

  • Incubation: Incubate the plate with shaking at the optimal temperature for the reporter strain.

Signaling Pathway Diagram

G cluster_bacteria Bacterial Cell luxS LuxS enzyme dpd DPD luxS->dpd produces ai2 AI-2 dpd->ai2 forms receptor AI-2 Receptor (e.g., LsrB) ai2->receptor binds to qs_cascade Quorum Sensing Cascade receptor->qs_cascade activates virulence Virulence Gene Expression qs_cascade->virulence ml364 ML364 ml364->receptor inhibits binding

References

Navigating ML344 Instability in Long-Term Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the KCNQ2/KCNQ3 potassium channel activator ML344 in long-term experiments, its potential instability can be a significant hurdle. This guide provides troubleshooting advice and frequently asked questions to help you navigate these challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent over time. What could be the cause?

A1: Inconsistency in long-term experiments involving this compound can often be attributed to the compound's instability. This compound can degrade in aqueous solutions, including cell culture media and buffers, leading to a decrease in its effective concentration over the course of your experiment. This can result in diminished or variable effects on KCNQ2/KCNQ3 channel activity.

Q2: How stable is this compound in different solutions?

A2: The stability of this compound is highly dependent on the solvent and storage conditions. While specific data on its long-term stability in all common laboratory solvents is not extensively published, here is a summary of available data:

SolutionConditionStabilityData Source
PBS (pH 7.4)23°CStable for at least 48 hoursNIH Probe Report[1]
Human Plasma37°C~85% remaining after 5 hoursNIH Probe Report[2]
Mouse Plasma37°C~75% remaining after 5 hoursNIH Probe Report[2]

It is crucial to assess the stability of this compound under your specific experimental conditions.

Q3: What are the best practices for preparing and storing this compound solutions?

A3: To maximize the stability of this compound:

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Store these at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions in your aqueous experimental buffer or cell culture medium immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods.

  • Light Protection: Protect solutions from light to minimize the risk of photodegradation.

Q4: How can I monitor the stability of this compound during my long-term experiment?

A4: To monitor the concentration of active this compound, you can collect aliquots of your experimental medium at different time points and analyze them using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the amount of intact this compound remaining.

Troubleshooting Guide

Issue: Diminishing biological effect of this compound over several days in culture.

  • Potential Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Replenish the Compound: Instead of a single initial dose, perform partial or complete media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). The frequency will depend on the rate of degradation determined for your specific system.

    • Conduct a Stability Study: Perform a pilot experiment to determine the half-life of this compound in your specific cell culture medium under your experimental conditions (temperature, CO2 levels, etc.). This will inform your dosing schedule. (See Experimental Protocols section).

    • Consider a More Stable Analog: If instability remains a significant issue, investigate the availability of more stable analogs of this compound that target the KCNQ2/KCNQ3 channels.

Issue: High variability between replicate experiments.

  • Potential Cause: Inconsistent preparation or degradation of this compound solutions.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure a consistent and documented protocol for preparing this compound stock and working solutions. Use fresh aliquots of stock solution for each experiment.

    • Control for Environmental Factors: Protect this compound solutions from light and maintain consistent temperature conditions.

    • Analyze Solution Integrity: Before initiating a series of experiments, you can use HPLC or a similar analytical technique to confirm the concentration and purity of your this compound stock solution.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

Objective: To determine the rate of this compound degradation in a specific cell culture medium over time.

Methodology:

  • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.

  • Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), collect an aliquot of the medium.

  • Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analyze the concentration of intact this compound in each aliquot using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Plot the concentration of this compound as a function of time to determine its degradation profile and half-life in your specific medium.

Signaling Pathway and Experimental Workflow Diagrams

ML344_Signaling_Pathway This compound This compound KCNQ2_3 KCNQ2/KCNQ3 Channel This compound->KCNQ2_3 Activates M_Current ↑ M-Current (K+ Efflux) KCNQ2_3->M_Current Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability

Caption: this compound signaling pathway for neuronal excitability modulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Anhydrous DMSO Stock of this compound prep_working Prepare Fresh Aqueous Working Solution prep_stock->prep_working initiate_exp Initiate Long-Term Experiment prep_working->initiate_exp replenish Periodically Replenish This compound (if necessary) initiate_exp->replenish collect_samples Collect Aliquots at Time Points initiate_exp->collect_samples analyze_bio Perform Biological Assay initiate_exp->analyze_bio replenish->collect_samples replenish->analyze_bio analyze_stability Analyze this compound Concentration (LC-MS) collect_samples->analyze_stability

References

Technical Support Center: Refining Experimental Conditions for Reproducible ML344 Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducible application of ML344, a positive allosteric modulator of the KCNK3 (TASK-1) potassium channel. Adherence to consistent experimental conditions is critical for obtaining reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound potency (EC50) is lower than expected or varies between experiments. What are the common causes?

A1: Inconsistent potency is a frequent issue stemming from several factors:

  • Compound Stability: this compound, like many small molecules, can degrade under improper storage or handling. Ensure the compound is stored as a desiccated powder at -20°C and protected from light. Once in solution (typically DMSO), aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Solubility Issues: this compound has limited aqueous solubility. Precipitation in your assay buffer can drastically reduce the effective concentration. Visually inspect for any precipitate after diluting the DMSO stock into your aqueous experimental buffer. See the troubleshooting workflow below for mitigation strategies.

  • Cell Health and Passage Number: The expression levels of KCNK3 channels can vary with cell health, density, and passage number. Use cells within a consistent, low passage range and ensure monolayers are healthy and confluent at the time of the assay.

  • Assay Buffer Composition: The activity of KCNK3 channels is sensitive to extracellular pH. Ensure your buffer is consistently prepared and pH-validated for every experiment.

Q2: I am observing high background or a low signal-to-noise ratio in my thallium flux assay. How can I optimize this?

A2: A poor assay window in a thallium flux assay can be addressed by optimizing several parameters:

  • Dye Loading: Incomplete dye loading is a common culprit. Ensure the loading buffer, containing a dye like FluxOR™ or Thallos-AM, includes a surfactant like Pluronic™ F-127 to aid in dye solubilization. An incubation time of 60-90 minutes at room temperature is typically sufficient.

  • Cell Washing: Residual extracellular dye will increase background fluorescence. Perform gentle but thorough washes with assay buffer after the loading step. Automated plate washers can improve consistency.

  • Stimulus Concentration: The concentration of thallium in the stimulus buffer is critical. While a higher concentration can increase the signal, it can also be toxic to cells. An optimal concentration must be determined empirically for your specific cell line.

  • Compound Pre-incubation Time: Pre-incubating cells with this compound for 10-30 minutes before adding the thallium stimulus can allow for better target engagement and an enhanced signal.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: Proper preparation and storage are critical for reproducibility.

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock (e.g., 10 mM).

  • Dissolution: Ensure the compound is completely dissolved. Gentle warming (to room temperature) and vortexing can aid dissolution.

  • Aliquoting and Storage: Aliquot the primary stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light and moisture.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in your final aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, typically keeping it below 0.5% to avoid solvent-induced artifacts.

Q4: What are the potential off-target effects of this compound I should be aware of?

A4: While this compound is reported to be a selective KCNK3 modulator, comprehensive public data on its activity against a broad panel of other ion channels, receptors, and kinases is limited. When interpreting unexpected phenotypes, consider the possibility of off-target effects. If your results are inconsistent with known KCNK3 function, consider validating key findings with a structurally distinct KCNK3 modulator or using KCNK3 knockout/knockdown cells as a negative control.

Quantitative Data: Potency of this compound

The potency of this compound is highly dependent on the assay methodology and cell system used. The following table summarizes representative potency values derived from public bioassay data.

Assay TypeCell LineTargetPotency (EC50/IC50)PubChem Assay ID
Thallium Flux (Activator)HEK293KCNK3 (TASK-1)~1.6 µM (EC50)AID: 588720
Thallium Flux (Inhibitor Screen)CHO-K1KCNK3 (TASK-1)> 46 µM (Inactive)AID: 602410

Note: The inhibitor screen confirms that this compound does not block the channel, consistent with its role as a positive modulator.

Key Experimental Methodologies

Detailed Protocol: KCNK3 Thallium Flux Assay

This protocol is designed to measure the activation of KCNK3 channels by this compound in a cell-based, high-throughput format using a fluorescent thallium indicator.

1. Materials and Reagents:

  • KCNK3-expressing cells (e.g., HEK293 stable cell line)

  • Black-walled, clear-bottom 384-well microplates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • FluxOR™ Thallium Detection Kit (or equivalent)

  • This compound Compound Stock (10 mM in DMSO)

  • Positive Control (e.g., a known KCNK3 activator)

  • Negative Control (Vehicle - DMSO)

2. Cell Plating:

  • Culture KCNK3-expressing cells to ~80-90% confluency.

  • Harvest cells and plate them into 384-well plates at a density of 5,000-10,000 cells per well.

  • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and monolayer formation.

3. Dye Loading:

  • Prepare the Dye Loading Buffer according to the kit manufacturer's instructions, including the thallium-sensitive dye and PowerLoad™ concentrate (or Pluronic™ F-127).

  • Remove the cell culture medium from the plate.

  • Add 20 µL of Dye Loading Buffer to each well.

  • Incubate the plate for 60-90 minutes at room temperature, protected from light.

4. Compound Addition:

  • Prepare serial dilutions of this compound in Assay Buffer. Remember to create a vehicle control (containing the same final DMSO concentration as the highest this compound concentration).

  • After incubation, remove the Dye Loading Buffer and wash the cells gently with 20 µL of Assay Buffer.

  • Add 20 µL of the diluted this compound compound or controls to the appropriate wells.

  • Incubate for 10-30 minutes at room temperature.

5. Thallium Flux Measurement:

  • Prepare the Thallium Stimulus Buffer containing thallium sulfate according to the kit instructions.

  • Place the assay plate into a fluorescence plate reader (e.g., FLIPR Tetra®, FDSS).

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Add 5 µL of the Thallium Stimulus Buffer to each well.

  • Immediately begin measuring fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.

6. Data Analysis:

  • The rate of fluorescence increase corresponds to the rate of thallium influx through open KCNK3 channels.

  • Calculate the slope of the initial fluorescence increase or the area under the curve after stimulus addition.

  • Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistical equation to determine the EC50.

Visual Guides and Workflows

G start Unexpected Results with this compound (e.g., Low Potency, High Variability) check_solubility Is Compound Precipitation Visible? start->check_solubility Step 1: Check Solubility check_storage Compound Handling Issue? check_solubility->check_storage No sol_yes Action: Reduce Final Concentration - Add Pluronic F-127 to buffer - Increase sonication time check_solubility->sol_yes Yes check_assay Assay Conditions Issue? check_storage->check_assay No storage_yes Action: Use Fresh Aliquot - Prepare new stock from powder - Minimize freeze-thaw cycles check_storage->storage_yes Yes assay_yes Action: Validate Assay Parameters - Confirm cell passage & health - Check buffer pH - Optimize dye loading/wash steps check_assay->assay_yes Yes assay_no Consider Off-Target Effects - Use orthogonal assay - Use KCNK3 KO/KD cells check_assay->assay_no No storage_no Storage Likely OK sol_no Solubility Likely OK

Troubleshooting workflow for this compound experiments.

G cluster_cell Pulmonary Artery Smooth Muscle Cell (PASMC) kcnk3 KCNK3 (TASK-1) Channel hyperpol Membrane Hyperpolarization kcnk3->hyperpol Increased K+ Efflux ca_channel Voltage-Gated Ca2+ Channels (VGCC) hyperpol->ca_channel Inactivation ca_influx Decreased Ca2+ Influx ca_channel->ca_influx Inhibition vasodilation Vasodilation (Muscle Relaxation) ca_influx->vasodilation Leads to This compound This compound This compound->kcnk3 Positive Modulation

Signaling pathway of this compound action on PASMCs.

G prep_stock 1. Prepare this compound Stock Solution (DMSO) plate_cells 2. Plate KCNK3-expressing Cells (384-well) prep_stock->plate_cells load_dye 3. Load Cells with Thallium-Sensitive Dye plate_cells->load_dye add_compound 4. Add this compound Dilutions & Pre-incubate load_dye->add_compound measure_flux 5. Add Thallium Stimulus & Measure Fluorescence add_compound->measure_flux analyze 6. Analyze Data & Calculate EC50 measure_flux->analyze

High-level experimental workflow for a thallium flux assay.

References

Common pitfalls to avoid when working with ML344

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML344, a potent and specific agonist of the Vibrio cholerae CqsS quorum-sensing receptor. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: What are the key physicochemical properties of this compound?

Knowledge of the physicochemical properties of this compound is crucial for proper handling and experimental design.

PropertyValueReference
Molecular FormulaC₁₃H₁₉N₅[2]
Molecular Weight245.32 g/mol [2]
XlogP3-AA2.8[2]
H-Bond Donors1[2]
H-Bond Acceptors4[2]

Q3: How stable is this compound under common experimental conditions?

This compound exhibits good stability in common buffers and plasma.

ConditionStability (% remaining)Reference
PBS Buffer (pH 7.4, 23°C) after 48 hours>95%
Human Plasma after 5 hours>99%[3]
Murine Plasma after 5 hours87%[3]
In presence of Glutathione (GSH) after 6 hours91%[3]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Compound Solubility and Precipitation

Q: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous culture medium/buffer. What should I do?

A: This is a common issue when working with compounds that are highly soluble in DMSO but have limited aqueous solubility.

  • Problem: The final concentration of DMSO in your aqueous solution may be too low to keep this compound dissolved. While a final DMSO concentration of <0.1% is recommended to avoid solvent-induced artifacts, this can sometimes lead to precipitation of the compound.

  • Solutions:

    • Optimize DMSO Concentration: While aiming for the lowest possible final DMSO concentration, you may need to empirically determine the highest tolerable concentration for your specific assay that keeps this compound in solution.

    • Intermediate Dilution: Try making an intermediate dilution of your DMSO stock in a solvent that is miscible with both DMSO and water, such as ethanol, before the final dilution into your aqueous medium.

    • Serial Dilutions in Media: Instead of a large single dilution, perform serial dilutions of your DMSO stock directly in the final culture medium. This gradual decrease in DMSO concentration can sometimes prevent precipitation.

    • Sonication: Briefly sonicating the final solution may help to redissolve small precipitates.

    • Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your cells or assay.

dot

Caption: Troubleshooting workflow for this compound precipitation issues.

Issue 2: Inconsistent or No Biological Activity

Q: I am not observing the expected agonist activity of this compound in my Vibrio cholerae reporter strain assay. What could be the reason?

A: Several factors can contribute to a lack of activity in a cell-based quorum-sensing assay.

  • Problem: The lack of a response could be due to issues with the compound, the bacterial strain, or the assay conditions.

  • Solutions:

    • Confirm Strain Genotype: Ensure you are using a V. cholerae strain that expresses a functional CqsS receptor. Strains with mutations or deletions in the cqsS gene will not respond to this compound.

    • Optimize Compound Concentration: The effective concentration of this compound can vary between different strains and assay conditions. Perform a dose-response experiment to determine the optimal concentration range.

    • Assay Incubation Time: The kinetics of the CqsS signaling pathway can influence the optimal time to measure the reporter signal. A time-course experiment is recommended to identify the peak response time.

    • Bioluminescence/Fluorescence Reporter Issues: If using a reporter strain (e.g., luciferase-based), troubleshoot the reporter assay itself. This can include checking the viability of the reporter strain and ensuring the appropriate substrates and reagents are used correctly.

experimental_workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points V_cholerae V. cholerae (CqsS+ strain) ML344_Treatment Treat with this compound (Dose-response) V_cholerae->ML344_Treatment Strain_Check Verify CqsS Genotype V_cholerae->Strain_Check Incubation Incubate (Time-course) ML344_Treatment->Incubation Concentration_Check Optimize this compound Concentration ML344_Treatment->Concentration_Check Reporter_Assay Measure Reporter Signal (e.g., Luminescence) Incubation->Reporter_Assay Time_Check Optimize Incubation Time Incubation->Time_Check Data_Analysis Data Analysis Reporter_Assay->Data_Analysis Reporter_Check Validate Reporter Assay Reporter_Assay->Reporter_Check Control_Check Include Positive Control (CAI-1) Data_Analysis->Control_Check

References

ML344 Technical Support Center: Troubleshooting & Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of experiments involving the histone deacetylase (HDAC) inhibitor, ML344. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to store this compound powder?

A1: this compound powder should be stored under desiccated conditions at -20°C for long-term stability, which can be for up to three years. For short-term storage, room temperature is acceptable for brief periods, such as during shipping.[1][2][3][4]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). These stock solutions are stable for up to one year when stored in aliquots at -80°C to minimize freeze-thaw cycles. For shorter durations of up to one month, storage at -20°C is also acceptable.[1][3][4]

Q3: Can I store this compound in an aqueous solution?

A3: No, it is strongly advised against storing this compound in aqueous solutions. This compound is susceptible to degradation in aqueous media. Aqueous solutions should be prepared fresh for immediate use, ideally within 24 hours, to ensure compound integrity and activity.[1] For in vivo studies, the final formulation should be used immediately after preparation.[5][6]

Q4: What is the primary cause of this compound degradation?

A4: The primary route of degradation for this compound is believed to be the hydrolysis of its hydroxamic acid functional group, a common instability for this class of compounds. This degradation is accelerated in aqueous solutions. The potential for oxidation and photodegradation also exists, although specific data for this compound is limited.

Q5: The this compound vial appears empty. Is this normal?

A5: Yes, this can be normal. If you have ordered a small quantity, the compound may be present as a thin, lyophilized film on the vial's walls, making it difficult to see. To use the compound, add the appropriate solvent as indicated on the datasheet and vortex or sonicate to ensure complete dissolution.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no biological activity 1. Degraded this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation: The compound may have precipitated out of the solution.1. Use fresh stock: Prepare a new stock solution from properly stored powder. Prepare aqueous solutions immediately before use. 2. Check solubility: Ensure the final concentration in your assay does not exceed the solubility limit. If precipitation is observed, briefly warm the solution to 37°C and vortex or sonicate.[1]
Variability between experiments 1. Inconsistent solution preparation: Differences in the age of the aqueous solution can lead to varying levels of active compound. 2. Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can lead to degradation.1. Standardize preparation: Always prepare fresh aqueous solutions of this compound for each experiment. 2. Aliquot stock solutions: Store DMSO stock solutions in small, single-use aliquots at -80°C to avoid multiple freeze-thaw cycles.[1][3][4]
Unexpected cellular toxicity 1. High solvent concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 2. Compound concentration too high: this compound itself can be toxic at higher concentrations.[7]1. Include a solvent control: Run a control with the same concentration of the solvent used to deliver this compound to ensure the observed effects are not due to the solvent. 2. Perform a dose-response curve: Determine the optimal, non-toxic working concentration for your specific cell line and assay.

Data Summary

Storage Conditions
Form Solvent Storage Temperature Duration
PowderN/A-20°CUp to 3 years[2][3][4]
Stock SolutionDMSO-80°CUp to 1 year[2][3][4]
Stock SolutionDMSO-20°CUp to 3 months[1]
Aqueous SolutionAqueous BufferN/APrepare fresh, use within 24 hours[1]

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a chemical fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for several minutes to ensure the compound is fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting micro-centrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Protocol for Preparing Working Solutions for Cell-Based Assays
  • Thawing: Remove a single aliquot of the this compound DMSO stock solution from the -80°C freezer and allow it to thaw at room temperature.

  • Dilution: Just before treating the cells, dilute the stock solution to the final desired concentration using the appropriate cell culture medium or buffer.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Application: Immediately add the working solution to your cells.

  • Control: Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.

Visualizations

G cluster_storage This compound Storage cluster_degradation Degradation Solid Solid DMSO_Stock Stock in DMSO Solid->DMSO_Stock -20°C to -80°C Aqueous_Solution Aqueous Solution DMSO_Stock->Aqueous_Solution Dilute for use Degraded_Product Degraded Product DMSO_Stock->Degraded_Product Slow Degradation Aqueous_Solution->Degraded_Product Hydrolysis (Rapid) G Prepare_Stock Prepare Stock (this compound in DMSO) Store_Stock Store Aliquots (-80°C) Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution (Dilute in Aqueous Buffer) Store_Stock->Prepare_Working Treat_Cells Treat Cells (Immediate Use) Prepare_Working->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Assay Incubate->Assay G This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Deacetylated_Histones Deacetylated Histones Histones->Deacetylated_Histones Open_Chromatin Open Chromatin Histones->Open_Chromatin Chromatin Condensed Chromatin Deacetylated_Histones->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression Gene_Expression Gene Expression Open_Chromatin->Gene_Expression

References

Addressing unexpected results in ML344 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results during experiments with the hypothetical compound ML344.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

Q1: Why am I observing lower-than-expected potency (high IC50) for this compound in my cell-based assays?

A1: Several factors can contribute to lower-than-expected potency. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility:

    • Verify the purity and integrity of your this compound stock. Degradation can occur with improper storage.

    • This compound may have poor aqueous solubility. About 40% of approved drugs and nearly 90% of drug candidates are poorly water-soluble.[1] Low solubility can lead to precipitation in your assay medium, reducing the effective concentration.

    • Troubleshooting:

      • Use a different solvent for your stock solution.

      • Incorporate solubilizing agents or cyclodextrins, but be mindful that these can have their own cellular effects.

      • Visually inspect your assay plates for any signs of compound precipitation.

  • Cell Line Specifics:

    • The target of this compound may not be expressed or may be expressed at low levels in your chosen cell line.

    • The cells may have efflux pumps that actively remove this compound, reducing its intracellular concentration.

    • Troubleshooting:

      • Confirm target expression using techniques like qPCR or western blotting.

      • Consider using a cell line with known high expression of the target.

      • Test for the activity of efflux pumps and consider using an inhibitor if necessary.

  • Assay Conditions:

    • The incubation time may be too short for this compound to exert its effect.

    • High serum concentrations in the media can lead to protein binding of this compound, reducing its free concentration.

    • Troubleshooting:

      • Perform a time-course experiment to determine the optimal incubation time.

      • Reduce the serum concentration during the compound treatment, if compatible with your cell line.

Q2: I'm observing significant off-target effects or cellular toxicity that are inconsistent with the known mechanism of action of this compound. What should I do?

A2: Off-target effects are a common challenge in drug development and can arise from several sources.

  • Compound Promiscuity: this compound may be binding to unintended targets.

    • Troubleshooting:

      • Perform a counterscreen against a panel of related and unrelated targets to identify potential off-target interactions.

      • Utilize a rescue experiment by overexpressing the intended target to see if the phenotype is reversed.

      • Consider using a structurally distinct analog of this compound that is known to be more selective for the intended target, if available.

  • Metabolite Activity: A metabolite of this compound, rather than the parent compound, might be causing the observed effects.

    • Troubleshooting:

      • Analyze the metabolic stability of this compound in your experimental system.

      • If possible, synthesize and test the major metabolites for their activity.

  • Experimental Artifacts:

    • The observed toxicity could be due to the solvent (e.g., DMSO) concentration.

    • Troubleshooting:

      • Ensure your vehicle control is appropriate and run at the same concentration as in the treated wells.

Q3: My in-vivo experiments with this compound are not reproducing the in-vitro results. What could be the reason?

A3: The discrepancy between in-vitro and in-vivo results is a frequent hurdle in drug development. Key areas to investigate include:

  • Pharmacokinetics and Bioavailability:

    • This compound may have poor absorption, rapid metabolism, or rapid excretion, leading to insufficient exposure at the target site. Poor drug solubility is a major factor affecting bioavailability.[2]

    • Troubleshooting:

      • Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time.

      • Consider alternative routes of administration or formulation strategies to improve bioavailability.

  • Compound Stability: this compound may be unstable in a physiological environment.

    • Troubleshooting:

      • Assess the stability of this compound in plasma and other relevant biological fluids.

Quantitative Data Summary

The following tables provide hypothetical data for this compound to serve as a reference for expected outcomes.

Table 1: In-Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineTarget Expression (Relative Units)This compound IC50 (µM)
Cell Line A1.00.5
Cell Line B0.25.2
Cell Line C1.50.3

Table 2: Off-Target Profile of this compound

Off-TargetIC50 (µM)
Kinase X> 50
Kinase Y15
GPCR Z> 50

Experimental Protocols

A detailed experimental protocol for a typical cell viability assay is provided below.

Protocol: Cell Viability Assay Using a Luminescent Readout

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • Luminescent Viability Readout:

    • Equilibrate the plate to room temperature.

    • Add a luminescent cell viability reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software.

Visualizations

Signaling Pathway

ML344_Signaling_Pathway This compound This compound TargetReceptor Target Receptor This compound->TargetReceptor Inhibits OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibits (Weakly) DownstreamKinase1 Downstream Kinase 1 TargetReceptor->DownstreamKinase1 Activates DownstreamKinase2 Downstream Kinase 2 DownstreamKinase1->DownstreamKinase2 Activates TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor Inhibits CellCycleArrest Cell Cycle Arrest TranscriptionFactor->CellCycleArrest Promotes Apoptosis Apoptosis TranscriptionFactor->Apoptosis Promotes Toxicity Toxicity OffTargetKinase->Toxicity Leads to

Hypothetical signaling pathway for this compound.

Experimental Workflow

Experimental_Workflow Start Start: Unexpected Result CheckPurity Check Compound Purity & Integrity Start->CheckPurity CheckSolubility Assess Solubility Start->CheckSolubility OptimizeAssay Optimize Assay Conditions Start->OptimizeAssay ConfirmTarget Confirm Target Expression CheckPurity->ConfirmTarget CheckSolubility->ConfirmTarget OptimizeAssay->ConfirmTarget Counterscreen Perform Counterscreening ConfirmTarget->Counterscreen PKStudies Conduct Pharmacokinetic Studies Counterscreen->PKStudies Resolved Issue Resolved PKStudies->Resolved

Troubleshooting workflow for unexpected results.

Logical Relationship Diagram

Logical_Relationship UnexpectedResult Unexpected Result CompoundIssue Compound Issue UnexpectedResult->CompoundIssue BiologicalIssue Biological Issue UnexpectedResult->BiologicalIssue AssayIssue Assay Issue UnexpectedResult->AssayIssue Purity Purity/Degradation CompoundIssue->Purity Solubility Solubility CompoundIssue->Solubility TargetExpression Target Expression BiologicalIssue->TargetExpression OffTarget Off-Target Effects BiologicalIssue->OffTarget Conditions Incubation Time/Serum AssayIssue->Conditions Detection Detection Method AssayIssue->Detection

References

Technical Support Center: Optimizing ML344 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML344, a selective inhibitor of human diacylglycerol acyltransferase 2 (DGAT2). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the enzyme diacylglycerol O-acyltransferase 2 (DGAT2). DGAT2 is a key enzyme in the metabolic pathway of triglyceride synthesis.[1] It catalyzes the final step in the formation of triglycerides by combining diacylglycerol (DAG) and a fatty acyl-CoA. By inhibiting DGAT2, this compound effectively blocks the production of new triglycerides, which can lead to a reduction in cellular lipid storage. This makes it a valuable tool for studying metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD).[1]

Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?

Based on in vitro enzymatic assays and studies with other DGAT2 inhibitors, a starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended. For incubation time, a preliminary experiment of 24 hours is a reasonable starting point. However, the optimal concentration and incubation time are highly dependent on the cell type and the specific experimental endpoint. Therefore, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.

Q3: How should I prepare this compound for use in cell culture?

This compound is typically supplied as a powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I assess the effectiveness of this compound treatment in my cells?

The primary effect of this compound is the inhibition of triglyceride synthesis. Therefore, the most direct way to measure its effectiveness is to quantify cellular triglyceride levels. This can be done using commercially available triglyceride quantification kits. Another common method is to visualize lipid droplets, which are the primary storage organelles for triglycerides, using fluorescent dyes like Nile Red or BODIPY. A decrease in the number or size of lipid droplets upon this compound treatment would indicate successful inhibition of DGAT2.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound treatment Suboptimal Incubation Time: The incubation time may be too short for this compound to effectively inhibit DGAT2 and for a measurable change in triglyceride levels to occur. Some DGAT2 inhibitors have shown time-dependent inhibition.[2]Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for your cell type and experimental endpoint.
Suboptimal Concentration: The concentration of this compound may be too low to achieve significant inhibition of DGAT2.Conduct a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) to determine the IC50 value for your specific assay.
Poor Compound Solubility: this compound may have precipitated out of the cell culture medium, reducing its effective concentration.Ensure the stock solution is fully dissolved before diluting it in the medium. Avoid multiple freeze-thaw cycles of the stock solution. Visually inspect the culture medium for any signs of precipitation after adding this compound.
Cell Line Insensitivity: The chosen cell line may have low DGAT2 expression or activity, or it may have compensatory pathways for triglyceride synthesis.Confirm DGAT2 expression in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to have high DGAT2 activity, such as HepG2 cells.
High Cell Death or Cytotoxicity Concentration is too high: The concentration of this compound used may be toxic to the cells. Cytotoxicity of small molecules is often dose-dependent.[3]Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH assay) to determine the toxic concentration range of this compound for your cell line. Select a concentration for your experiments that is well below the toxic threshold.
Prolonged Incubation Time: Extended exposure to the inhibitor, even at a non-toxic concentration, could lead to cellular stress and death. The cytotoxic effects of compounds can be time-dependent.[3][4]In your time-course experiment, include a cell viability measurement at each time point to identify any time-dependent toxicity.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.Ensure the final concentration of the solvent in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments.
Inconsistent or Variable Results Inconsistent Cell Seeding: Variations in the number of cells seeded per well can lead to variability in the final readout.Ensure a uniform cell suspension and accurate pipetting when seeding cells.
Edge Effects in Multi-well Plates: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity.
Compound Instability: this compound may be unstable in the cell culture medium over longer incubation periods.Prepare fresh dilutions of this compound in medium for each experiment. If long incubation times are necessary, consider replacing the medium with freshly prepared this compound-containing medium periodically.

Experimental Protocols

Protocol 1: Optimization of this compound Incubation Time

This protocol outlines a general procedure to determine the optimal incubation time for this compound in a cell-based assay.

1. Cell Seeding:

  • Seed the cells of interest (e.g., HepG2) in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.

  • Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

2. This compound Treatment:

  • Prepare a working solution of this compound in complete cell culture medium at a concentration previously determined to be non-toxic and effective (e.g., 10 µM).

  • Prepare a vehicle control solution containing the same concentration of solvent (e.g., DMSO) as the this compound working solution.

  • Remove the old medium from the cells and replace it with the this compound working solution or the vehicle control solution.

3. Time-Course Incubation:

  • Incubate the plates for a range of time points (e.g., 6, 12, 24, and 48 hours).

4. Endpoint Analysis:

  • At each time point, harvest the cells and perform the desired endpoint analysis. This could include:

    • Triglyceride Quantification: Use a commercial kit to measure intracellular triglyceride levels.

    • Lipid Droplet Staining: Stain the cells with a lipophilic dye (e.g., Nile Red or BODIPY) and visualize lipid droplets by fluorescence microscopy or quantify the fluorescence intensity using a plate reader.

    • Cell Viability Assay: Perform an MTT or similar assay to assess any time-dependent cytotoxicity.

5. Data Analysis:

  • For each time point, normalize the results of the this compound-treated cells to the vehicle-treated control cells.

  • Plot the percentage of inhibition (or change in the measured parameter) against the incubation time to determine the optimal duration for achieving the desired effect without significant cytotoxicity.

Data Presentation: Example of Time-Course Optimization Data
Incubation Time (hours)This compound Concentration (µM)Normalized Triglyceride Level (%) (Mean ± SD)Cell Viability (%) (Mean ± SD)
61085 ± 5.298 ± 2.1
121062 ± 4.596 ± 3.4
241045 ± 3.895 ± 2.8
481042 ± 4.180 ± 5.5

Visualizations

DGAT2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell Cellular Processes DAG Diacylglycerol DGAT2 DGAT2 DAG->DGAT2 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT2 TG Triglyceride Lipid_Droplet Lipid Droplet Formation TG->Lipid_Droplet DGAT2->TG Catalyzes This compound This compound This compound->DGAT2 Inhibits

Caption: DGAT2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result A Seed Cells C Dose-Response (Varying Concentrations) A->C D Time-Course (Varying Incubation Times) A->D B Prepare this compound Stock Solution B->C B->D E Triglyceride Quantification C->E G Cytotoxicity Assay C->G D->E F Lipid Droplet Imaging D->F D->G H Optimal Incubation Time and Concentration E->H F->H G->H

Caption: Experimental workflow for optimizing this compound incubation time.

References

Validation & Comparative

Validating Quorum Sensing Activity: A Comparative Guide to ML344 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quorum sensing (QS), a sophisticated cell-to-cell communication system in bacteria, orchestrates virulence, biofilm formation, and antibiotic resistance. As such, the targeted inhibition of QS pathways, a strategy known as quorum quenching, has emerged as a promising anti-virulence approach. This guide provides a comparative analysis of the quorum sensing modulator ML344 and its structural analog, ML364, offering insights into their activities and methodologies for their validation.

Understanding the Target: The Quorum Sensing Network

QuorumSensingPathway cluster_bacterium Bacterial Cell cluster_environment Extracellular Environment Autoinducer_Synthase Autoinducer Synthase (e.g., LuxI, PqsA-D) Autoinducer Autoinducer (e.g., AHL, AI-2) Autoinducer_Synthase->Autoinducer Synthesis Receptor Receptor Protein (e.g., LuxR, LsrB) Autoinducer->Receptor Binding & Activation Ext_Autoinducer Accumulation of Autoinducers Autoinducer->Ext_Autoinducer Secretion Virulence_Genes Virulence & Biofilm Genes Receptor->Virulence_Genes Transcriptional Regulation Ext_Autoinducer->Receptor Uptake This compound This compound (CqsS Agonist) This compound->Receptor Modulates ML364 ML364 (AI-2 Antagonist) ML364->Receptor Inhibits

Caption: Generalized quorum sensing signaling pathway in bacteria.

Comparative Analysis of this compound and ML364

The inhibitory activity of ML364 on P. aeruginosa has been shown to down-regulate the expression of genes associated with quorum sensing and virulence, leading to a reduction in the production of virulence factors such as pyocyanin.[2]

CompoundTarget/MechanismReported ActivityModel Organism(s)Key Effects
This compound CqsS ReceptorAgonistVibrio choleraeActivates CqsS-dependent quorum sensing
ML364 AI-2 Quorum Sensing SystemAntagonistPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniaeInhibits virulence factor production (e.g., pyocyanin, staphyloxanthin), Attenuates biofilm formation

Experimental Protocols for Validation

To validate the quorum sensing inhibitory activity of compounds like ML364, a series of well-established assays can be employed.

Virulence Factor Inhibition Assay (Pyocyanin Quantification)

This assay quantifies the production of pyocyanin, a key virulence factor of P. aeruginosa that is regulated by quorum sensing.

Protocol:

  • Culture Preparation: Grow P. aeruginosa (e.g., PAO1 or PA14 strain) overnight in a suitable medium such as Luria-Bertani (LB) broth.

  • Treatment: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh LB broth containing various concentrations of the test compound (e.g., ML364) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube and add chloroform at a 3:2 ratio (chloroform:supernatant). Vortex to extract the pyocyanin into the chloroform layer.

  • Re-extraction: Transfer the blue chloroform layer to a new tube and add 0.2 M HCl at a 1:1 ratio. Vortex to move the now pink/red pyocyanin into the acidic aqueous phase.

  • Quantification: Measure the absorbance of the top aqueous layer at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient of pyocyanin at this wavelength.

Biofilm Formation Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

Protocol:

  • Inoculum Preparation: Prepare an overnight culture of P. aeruginosa and dilute it 1:100 in fresh biofilm growth medium (e.g., Tryptic Soy Broth supplemented with glucose).

  • Treatment: In a 96-well microtiter plate, add the bacterial inoculum to wells containing serial dilutions of the test compound and a vehicle control.

  • Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Destaining: Discard the crystal violet solution, wash the wells with water, and then add a destaining solution (e.g., 30% acetic acid or ethanol) to solubilize the dye bound to the biofilm.

  • Quantification: Transfer the destaining solution to a new plate and measure the absorbance at a wavelength between 550 and 590 nm. A reduction in absorbance indicates biofilm inhibition.[2]

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture (e.g., P. aeruginosa) Treatment Treatment of Cultures Culture->Treatment Compound Test Compound (e.g., ML364) Compound->Treatment Incubation Incubation Treatment->Incubation Virulence_Assay Virulence Factor Quantification Incubation->Virulence_Assay Biofilm_Assay Biofilm Formation Quantification Incubation->Biofilm_Assay Data_Analysis Data Analysis & Comparison Virulence_Assay->Data_Analysis Biofilm_Assay->Data_Analysis

Caption: Experimental workflow for validating quorum sensing inhibition.

Conclusion

References

Unveiling the Potency of ML344: A Comparative Guide to Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the battle against bacterial resistance, the disruption of quorum sensing (QS) presents a promising therapeutic strategy. This guide provides a detailed comparison of the efficacy of ML344, a notable quorum sensing inhibitor (QSI), with other well-characterized inhibitors, supported by experimental data and protocols.

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In pathogenic bacteria like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation, making it an attractive target for novel anti-infective therapies. This guide focuses on the comparative efficacy of this compound and other QSIs in inhibiting these critical processes.

Efficacy of Quorum Sensing Inhibitors: A Quantitative Comparison

The following table summarizes the quantitative efficacy of this compound and other selected quorum sensing inhibitors against Pseudomonas aeruginosa. The data is presented in terms of the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. Lower IC50 values indicate higher potency. The table also includes the percentage of inhibition of key virulence factors and biofilm formation at specified concentrations.

InhibitorTarget Pathway(s)IC50 (µM)Pyocyanin Inhibition (%)Elastase Inhibition (%)Biofilm Inhibition (%)
This compound LasRData Not Available in Searched LiteratureData Not AvailableData Not AvailableData Not Available
meta-bromo-thiolactone (mBTL)LasR, RhlR8 (for pyocyanin inhibition)[1][2]Potent inhibition observed[1][2]-Significant reduction in biofilm height[1]
N-Decanoyl cyclopentylamide (C10-CPA)LasR, RhlR80 (for lasB-lacZ expression), 90 (for rhlA-lacZ expression)[3]Significant inhibition[3]Significant, dose-dependent inhibition[3]Significant inhibition[3]
Furanone C-30LasR----
V-06-018LasR10[4]~90%[4]--
PD12LasR0.03[4]~40%[4]--

Note: The IC50 values and percentage inhibition can vary depending on the specific experimental conditions, bacterial strain, and assay used.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathways and the workflows of key experiments.

Pseudomonas aeruginosa Quorum Sensing Pathways

QuorumSensingPathways Virulence_Las Virulence Genes (e.g., lasB - elastase) Virulence_Rhl Virulence Genes (e.g., rhlA/B - rhamnolipids, phz - pyocyanin) Biofilm Biofilm Formation LasR_AHL LasR_AHL LasR_AHL->Biofilm RhlR_AHL RhlR_AHL RhlR_AHL->Biofilm LasI LasI RhlI RhlI

Experimental Workflow for Evaluating Quorum Sensing Inhibitors

ExperimentalWorkflow cluster_culture Bacterial Culture cluster_assays Efficacy Assays cluster_quantification Data Analysis start P. aeruginosa Culture treatment Treatment with QSI (e.g., this compound) incubation Incubation pyocyanin Pyocyanin Assay incubation->pyocyanin elastase Elastase Assay incubation->elastase biofilm Biofilm Assay incubation->biofilm quant_pyo Quantify Pyocyanin (OD520) pyocyanin->quant_pyo quant_ela Quantify Elastase Activity (OD495) elastase->quant_ela quant_bio Quantify Biofilm (OD570) biofilm->quant_bio ic50 Calculate IC50 quant_pyo->ic50 quant_ela->ic50 quant_bio->ic50

Detailed Experimental Protocols

For the accurate and reproducible assessment of quorum sensing inhibitors, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited in this guide.

Pyocyanin Quantification Assay

This assay measures the production of pyocyanin, a blue-green phenazine pigment and a key virulence factor of P. aeruginosa, the production of which is regulated by the rhl quorum sensing system.

  • Culture Preparation: Grow P. aeruginosa overnight in a suitable medium (e.g., Luria-Bertani broth).

  • Inoculation and Treatment: Dilute the overnight culture into fresh medium to a starting OD600 of approximately 0.05. Add the quorum sensing inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Extraction:

    • Centrifuge the cultures to pellet the bacterial cells.

    • Transfer the supernatant to a new tube.

    • Add chloroform to the supernatant (typically a 3:5 or 1:2 volume ratio of chloroform to supernatant) and vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

    • Centrifuge to separate the phases.

  • Acidification and Quantification:

    • Carefully transfer the lower chloroform layer to a new tube.

    • Add 0.2 M HCl to the chloroform extract (typically a 1:2 volume ratio of HCl to chloroform) and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

    • Centrifuge to separate the phases.

    • Measure the absorbance of the upper (pink) aqueous phase at 520 nm.

  • Calculation: The concentration of pyocyanin can be calculated using the molar extinction coefficient of pyocyanin at 520 nm. The percentage inhibition is determined by comparing the absorbance of the treated samples to the vehicle control.

Elastase Activity Assay (Elastin-Congo Red Method)

This assay quantifies the activity of LasB elastase, a major virulence factor regulated by the las quorum sensing system, which degrades elastin.

  • Culture Supernatant Preparation: Grow P. aeruginosa with and without the inhibitor as described in the pyocyanin assay. After incubation, centrifuge the cultures and collect the cell-free supernatant.

  • Assay Reaction:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).

    • Add Elastin-Congo Red (ECR) to the buffer to a final concentration of about 20 mg/mL.

    • Add a specific volume of the bacterial supernatant to the ECR solution.

  • Incubation: Incubate the reaction mixture at 37°C with agitation for several hours (e.g., 18 hours).

  • Quantification:

    • Centrifuge the tubes to pellet the insoluble ECR.

    • Transfer the supernatant, which contains the solubilized Congo Red dye released by elastase activity, to a new tube or a microplate well.

    • Measure the absorbance of the supernatant at 495 nm.

  • Calculation: Higher absorbance indicates higher elastase activity. The percentage inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control.

Crystal Violet Biofilm Assay

This assay is a widely used method to quantify the formation of static biofilms.

  • Culture Preparation and Treatment: Grow P. aeruginosa overnight. Dilute the culture in fresh medium and add it to the wells of a 96-well microtiter plate. Add the quorum sensing inhibitors at desired concentrations.

  • Incubation: Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic (free-floating) bacteria from the wells.

    • Gently wash the wells with phosphate-buffered saline (PBS) or water to remove any remaining non-adherent bacteria. Repeat this step 2-3 times.

  • Staining:

    • Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

    • Discard the crystal violet solution and wash the wells again with water to remove excess stain.

  • Solubilization and Quantification:

    • Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: The absorbance is directly proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the untreated control.

Conclusion

The development of potent quorum sensing inhibitors holds significant promise for the future of antibacterial therapy. While this guide provides a comparative overview of the efficacy of this compound and other inhibitors, the absence of publicly available, peer-reviewed data on the specific IC50 and percentage inhibition of virulence factors for this compound in P. aeruginosa highlights a critical knowledge gap. The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies and contribute to a more comprehensive understanding of the relative potencies of these promising anti-virulence agents. Further research is essential to fully elucidate the therapeutic potential of this compound and to identify the most effective strategies for combating quorum sensing-mediated bacterial pathogenesis.

References

A Comparative Guide to CqsS Receptor Modulators: ML344 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ML344 and other modulators of the Vibrio cholerae CqsS quorum-sensing receptor. This document outlines their relative performance based on experimental data, details the methodologies for key experiments, and visualizes the underlying biological pathways and experimental processes.

Performance Comparison of CqsS Receptor Agonists

ModulatorTypeEC50 (µM)Maximum Response
CAI-1 Natural Agonist~0.01100% (Reference)
This compound Synthetic Agonist0.17>100%
ML343 Synthetic Agonist0.56>100%

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these modulators and the experimental approach to their characterization, the following diagrams illustrate the CqsS signaling pathway and the workflow of the bioluminescence reporter assay.

CqsS_Signaling_Pathway cluster_LCD Low Cell Density cluster_HCD High Cell Density CqsS_kin CqsS (Kinase Active) LuxU_P LuxU~P CqsS_kin->LuxU_P P LuxO_P LuxO~P LuxU_P->LuxO_P P Qrr_sRNAs Qrr sRNAs LuxO_P->Qrr_sRNAs Activates Virulence Virulence & Biofilm Formation Qrr_sRNAs->Virulence Upregulates Agonist Agonist (CAI-1, this compound, ML343) CqsS_in CqsS (Kinase Inactive) Agonist->CqsS_in LuxU LuxU CqsS_in->LuxU No P LuxO LuxO LuxU->LuxO No P HapR HapR LuxO->HapR De-repression Protease Protease Production & Detachment HapR->Protease Activates

Caption: CqsS Signaling Pathway in Vibrio cholerae.

Bioluminescence_Assay_Workflow start Start culture Culture V. cholerae reporter strain (ΔcqsA, lux operon) start->culture dispense Dispense culture into 384-well plate culture->dispense add_compounds Add test compounds (this compound, ML343, CAI-1) dispense->add_compounds incubate Incubate at 30°C add_compounds->incubate read_luminescence Measure bioluminescence (Luminometer) incubate->read_luminescence analyze Analyze data and determine EC50 read_luminescence->analyze end End analyze->end

Caption: Bioluminescence Reporter Assay Workflow.

Experimental Protocols

Vibrio cholerae Bioluminescence Reporter Assay

This assay is a whole-cell, high-throughput method to quantify the activity of CqsS modulators.

a. Bacterial Strain:

b. Materials:

  • Luria-Bertani (LB) medium supplemented with appropriate antibiotics.

  • 384-well white, clear-bottom assay plates.

  • Luminometer.

c. Protocol:

  • Grow the V. cholerae reporter strain overnight at 30°C in LB medium with appropriate antibiotics.

  • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB medium.

  • Dispense the diluted culture into the wells of a 384-well plate.

  • Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).

  • Measure the bioluminescence of each well using a luminometer.

  • Normalize the luminescence data to cell density (OD600) if significant growth differences are observed.

  • Plot the normalized luminescence values against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vitro CqsS Autophosphorylation Assay

This biochemical assay directly measures the kinase activity of purified CqsS and its inhibition by agonists.

a. Materials:

  • Purified CqsS protein (or its kinase domain).

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

  • [γ-³²P]ATP (radiolabeled ATP).

  • SDS-PAGE gels and autoradiography equipment.

b. Protocol:

  • Set up reaction mixtures in kinase buffer containing purified CqsS protein.

  • Add the test compounds at various concentrations to the reaction mixtures. Include a no-compound control.

  • Pre-incubate the mixtures for a short period (e.g., 10 minutes) at room temperature to allow compound binding.

  • Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubate the reactions at a specific temperature (e.g., 30°C) for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) CqsS.

  • Quantify the band intensities to determine the extent of autophosphorylation in the presence of different concentrations of the modulators.

  • Plot the percentage of phosphorylation inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion

References

Assessing the Specificity and Selectivity of ME344: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ME344, a novel isoflavone derivative, has emerged as a promising anti-cancer agent with a multi-targeted mechanism of action. This guide provides a comprehensive assessment of the specificity and selectivity of ME344, comparing its performance with other relevant inhibitors and presenting supporting experimental data. The information is intended to aid researchers in evaluating ME344 for further investigation and potential therapeutic development.

Primary Targets and Mechanism of Action

ME344 exerts its cytotoxic effects through two primary mechanisms: inhibition of mitochondrial respiration and disruption of microtubule dynamics.

  • Mitochondrial Complex I Inhibition: ME344 targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This inhibition disrupts cellular oxygen consumption and leads to a significant reduction in ATP production.[1][2] The resulting energy depletion, coupled with an increase in reactive oxygen species (ROS), triggers apoptotic cell death pathways.[2][3]

  • Tubulin Polymerization Inhibition: ME344 has been shown to interact with tubulin, inhibiting its polymerization into microtubules.[3] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately contributes to apoptosis.[3] Notably, ME344 appears to bind near the colchicine-binding site on tubulin.[3]

Additionally, some studies suggest that ME344 can modulate the activity of Heme oxygenase 1 (HO-1), though this interaction is less characterized than its effects on mitochondria and tubulin.[4]

Comparative Performance Data

To objectively evaluate the potency of ME344, its activity is compared against other known inhibitors of its primary targets.

CompoundTargetAssay TypeCell Line/SystemIC50 / EC50Reference
ME344 OXPHOS Complex ICell ViabilityLeukemia Cell Lines70–260 nM[5]
ME344 Mitochondrial RespirationOxygen ConsumptionHEK293T cellsSignificant inhibition at 5 µg/mL[1][6]
ME344 Tubulin PolymerizationCell ViabilityOCI-AML2 cellsIC50 value not specified[3]
ME-143Mitochondrial RespirationOxygen ConsumptionHEK293T cellsSignificant inhibition at 7.5 µg/mL[1][6]
RotenoneOXPHOS Complex ICellular BioenergeticsSH-SY5Y cellsInhibition at 0.1 nM[7]
VinblastineTubulin PolymerizationCell ViabilityOCI-AML2 cellsIC50 value not specified[3]
ColchicineTubulin PolymerizationCell ViabilityOCI-AML2 cellsIC50 value not specified[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by ME344 and a general workflow for assessing its cellular effects.

ME344_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol ME344 ME344 ComplexI Complex I ME344->ComplexI Inhibits Tubulin Tubulin ME344->Tubulin Inhibits Polymerization ETC Electron Transport Chain ComplexI->ETC Disrupts ATP ATP Synthesis ETC->ATP Decreases ROS ROS Production ETC->ROS Increases Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Signaling pathway of ME344 leading to apoptosis.

Experimental_Workflow cluster_assays Assess Cellular Effects start Start: Treat Cancer Cell Lines with ME344 viability Cell Viability Assay (e.g., MTT) start->viability respiration Mitochondrial Respiration Assay (e.g., Seahorse) start->respiration tubulin Tubulin Polymerization Assay start->tubulin cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle data Analyze Data: Determine IC50, Oxygen Consumption Rate, etc. viability->data respiration->data tubulin->data cell_cycle->data conclusion Conclusion: Evaluate Specificity and Selectivity data->conclusion

Caption: Experimental workflow for assessing ME344.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with a serial dilution of ME344 or control compounds and incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4-6 hours.

  • Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Read the absorbance at a wavelength of 550-600 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mitochondrial Respiration Assay (High-Resolution Respirometry)

This protocol provides a general overview for measuring oxygen consumption in intact cells.

  • Cell Preparation: Harvest and resuspend cells in a suitable respiration buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Instrument Setup: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) and add the cell suspension to the chambers.

  • Baseline Respiration: Record the basal oxygen consumption rate until a stable signal is achieved.[8]

  • Sequential Inhibitor Injection: Sequentially inject inhibitors of the electron transport chain complexes to dissect different respiratory states. For example:

    • Rotenone (Complex I inhibitor): To measure non-Complex I linked respiration.[8]

    • Succinate (Complex II substrate): To measure Complex II-linked respiration.

    • Antimycin A (Complex III inhibitor): To measure non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the oxygen flux to determine the specific effects of ME344 on different components of the mitochondrial respiratory chain.

Tubulin Polymerization Assay (In Vitro)

This is a biochemical assay to directly measure the effect of compounds on tubulin polymerization.

  • Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescence reporter (e.g., DAPI).[4]

  • Compound Addition: Add ME344, a known tubulin stabilizer (e.g., paclitaxel), or a known tubulin destabilizer (e.g., nocodazole) to the respective wells.

  • Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.[4]

  • Data Analysis: Compare the polymerization curves of ME344-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Selectivity and Off-Target Profile

While ME344 demonstrates potent activity against its primary targets, a comprehensive assessment of its selectivity across a broader range of cellular targets is still ongoing. The dual-targeting of both mitochondria and the cytoskeleton suggests a complex pharmacological profile. Future studies employing techniques such as kinome scanning or proteome-wide thermal shift assays will be crucial to fully elucidate the off-target effects of ME344 and to better predict its therapeutic window and potential side effects.

Conclusion

ME344 is a promising anti-cancer agent with a distinct mechanism of action involving the dual inhibition of mitochondrial Complex I and tubulin polymerization. The available data indicates potent cytotoxic effects in cancer cell lines. Further investigation into its selectivity profile is warranted to fully understand its therapeutic potential and to guide its clinical development. The experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon the current understanding of ME344's specificity and selectivity.

References

Independent Verification of ML314's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of ML314, a biased agonist of the Neurotensin Receptor 1 (NTS1), with other NTS1 modulators. It is intended for researchers, scientists, and drug development professionals seeking to understand and independently verify the unique signaling properties of ML314. The guide includes comparative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to ML314 and NTS1 Signaling

The Neurotensin Receptor 1 (NTS1) is a G protein-coupled receptor (GPCR) involved in a wide range of physiological processes, making it a significant therapeutic target.[1] Upon activation by its endogenous ligand, neurotensin (NT), NTS1 can initiate signals through multiple intracellular pathways. The canonical pathway involves coupling to Gq proteins, which activates phospholipase C and leads to an increase in intracellular calcium.[2][3][4] Alternatively, NTS1 activation can trigger the recruitment of β-arrestin proteins, which desensitizes G protein signaling and initiates a distinct set of downstream cellular responses.[4][5][6]

Ligands that preferentially activate one pathway over another are known as "biased agonists." ML314 is a non-peptidic small molecule identified as a β-arrestin biased agonist for NTS1.[7] It demonstrates full agonist activity in recruiting β-arrestin but does not induce the calcium mobilization associated with the traditional Gq-coupled pathway.[7] This biased activity presents a potential therapeutic advantage by selectively engaging desired signaling pathways while avoiding others that may lead to side effects.[8]

This guide compares ML314 with a balanced agonist (ML301) and a selective antagonist (SR48692) to highlight its unique mechanism of action and provide the necessary tools for its independent verification.

Comparative Analysis of NTS1 Modulators

The following table summarizes the quantitative data for ML314 and its comparators, demonstrating their distinct effects on the two primary NTS1 signaling pathways.

CompoundTypeβ-Arrestin Recruitment Assay (EC50)% Efficacy (vs. NT)Calcium Mobilization Assay (EC50)% Efficacy (vs. NT)
ML314 Biased Agonist2.0 - 3.41 μM[7]86.6%[7]> 80 μM[7]Inactive[7]
ML301 Balanced Agonist2.0 - 4.1 μM79 - 93%298 nM93%
SR48692 Antagonist/Inverse Agonist-Blocks NT-induced activity[9]IC50 = 15.3 - 20.4 nM (binding)Blocks NT-induced activity[9]
Neurotensin (NT) Endogenous AgonistSub-nanomolar100% (Reference)Sub-nanomolar100% (Reference)

Experimental Protocols for Mechanism Verification

To independently verify the biased agonism of ML314, two key cell-based assays are required: a β-arrestin recruitment assay and a calcium mobilization assay.

β-Arrestin Recruitment Assay (e.g., PRESTO-Tango)

This assay measures the interaction of β-arrestin with the activated NTS1 receptor. The PRESTO-Tango assay is a widely used method that relies on ligand-induced protease-mediated transcription factor cleavage.

Principle: The NTS1 receptor is fused to a transcription factor, which is linked to the C-terminus of the receptor via a protease cleavage site. β-arrestin is fused to the protease. When an agonist binds to NTS1, β-arrestin is recruited to the receptor, bringing the protease in proximity to its cleavage site. The protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

Detailed Methodology:

  • Cell Line Generation: Stably transfect HTLA cells (HEK293T cells containing a tTA-dependent luciferase reporter) with a plasmid encoding the NTS1-transcription factor fusion protein.

  • Cell Plating: Seed the engineered cells into 384-well white, clear-bottom assay plates at a density of 15,000-20,000 cells per well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.

  • Compound Preparation: Prepare serial dilutions of ML314, ML301, and neurotensin (as a positive control) in assay buffer (e.g., HBSS with 20 mM HEPES). SR48692 can be tested for antagonist activity by pre-incubating it with the cells before adding neurotensin.

  • Compound Addition: Add the compounds to the respective wells of the cell plate.

  • Incubation: Incubate the plates for 8-12 hours at 37°C in 5% CO2 to allow for reporter gene expression.

  • Luminescence Reading: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add a luciferase substrate (e.g., luciferin) to each well. Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the response of the positive control (neurotensin). Plot the dose-response curves and calculate the EC50 and Emax values for each compound.

Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled pathway. The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument commonly used for this purpose.[10][11][12][13]

Principle: Cells expressing NTS1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10] When the Gq pathway is activated, intracellular calcium stores are released, leading to a transient increase in cytosolic calcium. This increase in calcium enhances the fluorescence of the dye, which is detected by the FLIPR instrument in real-time.[13]

Detailed Methodology:

  • Cell Culture: Culture cells endogenously or recombinantly expressing NTS1 (e.g., CHO-K1 or HEK293 cells) in appropriate media.

  • Cell Plating: Plate the cells into 384-well black, clear-bottom assay plates and incubate overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., from a FLIPR Calcium Assay Kit) according to the manufacturer's instructions.[10] Remove the culture medium from the cells and add the dye loading buffer.

  • Incubation: Incubate the plate for 1 hour at 37°C in 5% CO2 to allow the dye to enter the cells and be de-esterified.

  • Compound Plate Preparation: Prepare a separate plate with serial dilutions of the test compounds (ML314, ML301, neurotensin).

  • FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds from the source plate to the cell plate and immediately begin measuring the fluorescence intensity in each well over time (typically for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated relative to the baseline fluorescence (F) before compound addition. Plot the peak fluorescence response against the compound concentration to generate dose-response curves and determine EC50 and Emax values.

Visualizations

Signaling Pathways

The following diagrams illustrate the two distinct signaling pathways activated by NTS1.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Agonist Balanced Agonist (e.g., NT, ML301) Agonist->NTS1 Binds BetaArrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NTS1 NTS1 Receptor GRK GRK NTS1->GRK Recruits GRK->NTS1 Phosphorylates NTS1_P Phosphorylated NTS1 B_Arrestin β-Arrestin NTS1_P->B_Arrestin Recruits Complex NTS1/β-Arrestin Complex Internalization Receptor Internalization Complex->Internalization Signaling β-Arrestin-Mediated Signaling (e.g., MAPK) Complex->Signaling Agonist Biased Agonist (e.g., ML314) Agonist->NTS1 Binds Workflow cluster_screening Primary Screening & Hit Identification cluster_verification Mechanism Verification cluster_conclusion Conclusion HTS High-Throughput Screen (e.g., β-Arrestin Assay) Hit_ID Hit Identification (e.g., ML314) HTS->Hit_ID Dose_Response Dose-Response Curves in Primary Assay Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assays Dose_Response->Orthogonal_Assay Ca_Assay Calcium Mobilization Assay Orthogonal_Assay->Ca_Assay Arrestin_Assay Confirmatory β-Arrestin Assay Orthogonal_Assay->Arrestin_Assay Antagonist_Block Antagonist Blockade (e.g., with SR48692) Orthogonal_Assay->Antagonist_Block Conclusion Confirmation of Biased Agonism Antagonist_Block->Conclusion

References

A Comparative Guide to Quorum Sensing Probes: ML344 and ML343

Author: BenchChem Technical Support Team. Date: November 2025

An important distinction has been identified regarding the functions of the quorum sensing (QS) probes ML344 and ML343. Initial assumptions suggested a direct comparative analysis of these probes as inhibitors of quorum sensing in Pseudomonas aeruginosa. However, extensive research reveals that these probes have distinct targets and mechanisms of action in different bacterial species. This guide serves to clarify their individual roles, present the available experimental data, and provide detailed insights into their respective signaling pathways.

This compound is an agonist of the CqsS quorum sensing receptor in Vibrio cholerae , the causative agent of cholera. In contrast, ML343 has been investigated as a potential inhibitor of quorum sensing in Pseudomonas aeruginosa , an opportunistic human pathogen. Therefore, a direct comparative performance analysis is not applicable. This guide will provide a detailed overview of each probe, its specific mechanism, and the available quantitative data.

This compound: An Agonist of Vibrio cholerae Quorum Sensing

Quantitative Data for this compound

The following table summarizes the available data for this compound from its PubChem BioAssay entry (AID 588342).

PropertyValue
PubChem CID4727493
Molecular FormulaC₁₃H₁₉N₅
Molecular Weight ( g/mol )245.32
Target OrganismVibrio cholerae
Target ReceptorCqsS
ActivityAgonist
Potency (AC₅₀)Not explicitly stated in summary
Vibrio cholerae CqsS Signaling Pathway

The diagram below illustrates the CqsS quorum sensing pathway in Vibrio cholerae and the role of this compound as an agonist.

Vibrio_cholerae_CqsS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CqsS CqsS Receptor LuxU LuxU CqsS->LuxU Phosphatase activity (High Cell Density) LuxO LuxO LuxU->LuxO Dephosphorylates Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs Represses transcription AphA AphA (Virulence & Biofilm) Qrr_sRNAs->AphA Represses translation HapR HapR (Dispersal) Qrr_sRNAs->HapR Activates translation This compound This compound (Agonist) This compound->CqsS activates CAI1 CAI-1 (Autoinducer) CAI1->CqsS activates

Caption: CqsS signaling in V. cholerae with this compound.

ML343: A Quorum Sensing Inhibitor Probe for Pseudomonas aeruginosa

ML343 was developed as a probe to inhibit quorum sensing in Pseudomonas aeruginosa. This bacterium utilizes a hierarchical quorum-sensing system to control the expression of virulence factors and biofilm formation. The las and rhl systems are two of the main QS circuits in P. aeruginosa. The LasR receptor, which responds to the autoinducer 3-oxo-C12-HSL, is a primary target for QS inhibition. While the specific receptor for ML343 is not definitively stated in the available summary, probes of this nature are typically designed to antagonize key receptors like LasR.

Quantitative Data for ML343
PropertyValue
PubChem CID57525036
Molecular FormulaC₁₈H₁₉NO
Molecular Weight ( g/mol )265.35
Target OrganismPseudomonas aeruginosa
Target ReceptorLikely LasR or related QS receptor
ActivityQuorum Sensing Inhibitor (Antagonist)
Potency (IC₅₀)Data not available in summary
Pseudomonas aeruginosa LasR Signaling Pathway

The diagram below illustrates the LasR quorum sensing pathway in P. aeruginosa and the proposed inhibitory action of ML343.

Pseudomonas_aeruginosa_LasR_Pathway cluster_cytoplasm Cytoplasm LasI LasI Synthase Autoinducer 3-oxo-C12-HSL LasI->Autoinducer produces LasR LasR Receptor TargetGenes Target Genes (Virulence, Biofilm) LasR->TargetGenes activates transcription Autoinducer->LasR activates ML343 ML343 (Inhibitor) ML343->LasR inhibits

Caption: LasR signaling in P. aeruginosa and ML343 inhibition.

Experimental Protocols

Detailed, specific protocols for the primary assays of this compound and ML343 are proprietary to the screening centers. However, based on general knowledge of quorum sensing assays, the following are representative methodologies.

General Protocol for Agonist Identification in V. cholerae (similar to this compound screening)
  • Bacterial Strain and Reporter System: A V. cholerae strain engineered with a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) under the control of a CqsS-regulated promoter is used.

  • Assay Preparation: The reporter strain is grown to a low cell density in a suitable medium.

  • Compound Addition: The test compound (like this compound) is added to the bacterial culture in a multi-well plate format at various concentrations.

  • Incubation: The plate is incubated to allow for bacterial growth and activation of the reporter system.

  • Signal Detection: The reporter signal (e.g., luminescence or colorimetric change) is measured.

  • Data Analysis: An increase in the reporter signal compared to the untreated control indicates agonist activity. The concentration that produces 50% of the maximal response (AC₅₀) is calculated.

General Protocol for Inhibitor Identification in P. aeruginosa (similar to ML343 screening)
  • Bacterial Strain and Reporter System: A P. aeruginosa strain or a heterologous host like E. coli is engineered to express the LasR receptor and a reporter gene (e.g., GFP) fused to a LasR-dependent promoter.

  • Assay Preparation: The reporter strain is cultured in a suitable medium.

  • Compound and Agonist Addition: The test compound (like ML343) is added to the wells, followed by the addition of the natural agonist (3-oxo-C12-HSL) at a concentration that gives a sub-maximal response.

  • Incubation: The plate is incubated to allow for induction of the reporter gene.

  • Signal Detection: The reporter signal (e.g., fluorescence) is measured.

  • Data Analysis: A decrease in the reporter signal in the presence of the test compound indicates inhibitory activity. The concentration that inhibits 50% of the agonist-induced signal (IC₅₀) is determined.

Summary and Conclusion

This compound and ML343 are valuable chemical probes for studying bacterial quorum sensing, but they are not directly comparable in their function or target. This compound serves as an agonist for the CqsS receptor in Vibrio cholerae, providing a tool to activate this specific QS pathway. In contrast, ML343 was developed as an inhibitor of quorum sensing in Pseudomonas aeruginosa, likely targeting a key receptor such as LasR. This guide clarifies their distinct roles and provides the available data and pathway diagrams to aid researchers in their respective fields of study. Further investigation into the primary screening data for ML343 would be beneficial to ascertain its precise potency and selectivity.

Evaluating the Reproducibility of ML344 Experimental Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the experimental outcomes for ML344, a compound identified as a selective, brain-penetrant, non-peptidic β-arrestin biased agonist of the neurotensin 1 receptor (NTS1). The focus is on the reproducibility of its characterization as a biased agonist, providing researchers, scientists, and drug development professionals with a consolidated resource of its reported activities and the experimental protocols used for its evaluation.

Quantitative Data Summary

To assess the reproducibility of experimental outcomes for this compound, a compilation of its reported potency from various studies is essential. The following table summarizes the available quantitative data for this compound's activity at the NTS1 receptor.

CompoundTargetAssay TypeReported Potency (EC50/IC50)Source / Study
This compound (also referred to as ML314)Neurotensin 1 Receptor (NTS1)β-arrestin recruitmentEC50 = 2.0 μMInitial Discovery Publication[1]
This compound (ML314)Neurotensin 1 Receptor (NTS1)Gq-mediated Calcium MobilizationNo significant responseInitial Discovery Publication[1]

Note on Reproducibility: Currently, the publicly available quantitative data for this compound (ML314) primarily stems from its initial discovery and characterization. A robust assessment of reproducibility would necessitate multiple independent studies confirming these findings. The lack of extensive, independently generated data highlights a gap in the comprehensive validation of this compound's in vitro activity.

Experimental Protocols

The reproducibility of experimental findings is intrinsically linked to the detailed and accurate execution of experimental protocols. Below are the generalized methodologies for the key assays used to characterize this compound as a β-arrestin biased agonist.

β-Arrestin Recruitment Assay

This assay is fundamental to identifying this compound's biased agonism, as it directly measures the recruitment of β-arrestin to the NTS1 receptor.

  • Objective: To quantify the potency of this compound in promoting the interaction between NTS1 and β-arrestin.

  • Methodology:

    • Cell Line: Utilize a stable cell line co-expressing the human NTS1 receptor and a β-arrestin construct, often as part of an enzyme-fragment complementation system (e.g., PathHunter® β-arrestin assay).

    • Procedure:

      • Cells are seeded in microtiter plates and incubated.

      • A dilution series of this compound is prepared and added to the cells.

      • The endogenous ligand, neurotensin, is used as a positive control.

      • Following an incubation period, the detection reagents are added.

    • Detection: The recruitment of β-arrestin brings two enzyme fragments together, generating a chemiluminescent signal that is proportional to the level of β-arrestin recruitment.

    • Data Analysis: The luminescent signal is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

Gq-Mediated Calcium Mobilization Assay

This assay serves as a counter-screen to determine the lack of activity through the canonical G-protein signaling pathway.

  • Objective: To assess whether this compound activates the Gq protein pathway, which leads to an increase in intracellular calcium.

  • Methodology:

    • Cell Line: A cell line expressing the NTS1 receptor, capable of a Gq-mediated calcium response.

    • Procedure:

      • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

      • A dilution series of this compound is added to the cells.

      • Neurotensin is used as a positive control to confirm the cells' ability to respond via the Gq pathway.

    • Detection: A fluorescence plate reader is used to measure the change in fluorescence intensity upon compound addition. An increase in fluorescence indicates calcium mobilization.

    • Data Analysis: The results for this compound are compared to the vehicle control and the positive control. The absence of a significant increase in fluorescence indicates a lack of Gq pathway activation.

Visualizing the Molecular and Experimental Framework

To provide a clearer understanding of this compound's mechanism and the workflow for its characterization, the following diagrams are provided.

cluster_pathway NTS1 Signaling Pathways This compound This compound (Biased Agonist) NTS1 NTS1 Receptor This compound->NTS1 bArrestin β-Arrestin Pathway NTS1->bArrestin Activates Gq Gq Pathway (Calcium Mobilization) NTS1->Gq Does not activate

Signaling pathway of the NTS1 receptor, highlighting the β-arrestin bias of this compound.

cluster_workflow Experimental Workflow for Biased Agonist Characterization A Primary Screening (β-Arrestin Assay) B Hit Identification A->B C Counter Screening (Gq Calcium Assay) B->C D Confirmation of Bias C->D E Dose-Response & Potency (EC50 Determination) D->E F Selectivity Profiling (vs. other receptors) E->F

Logical workflow for the identification and characterization of a biased NTS1 agonist like this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ML344

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of ML344, a small molecule inhibitor.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound for complete and accurate safety and disposal information.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet for this compound is not publicly available, information from structurally similar tetrazole-based compounds suggests that it may be a flammable solid and a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.

  • Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: If working with the compound in a way that may generate dust or aerosols, a properly fitted respirator may be necessary.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.[3]

This compound Properties and Hazard Information

The following table summarizes known properties of this compound and provides placeholder information for hazard classifications based on a structurally similar compound. Users must consult the official this compound SDS for accurate hazard data.

PropertyDataSource
IUPAC Name 1-ethyl-N-(4-isopropylbenzyl)-1H-tetrazol-5-aminePubChem
Molecular Formula C13H19N5PubChem
Molecular Weight 245.32 g/mol PubChem
Physical State SolidAssumed
GHS Hazard Classification Data Not Available (Consult SDS)-
Potential Hazards Flammable Solid, Skin Irritant, Serious Eye Irritant (Assumed)[1]AK Scientific, Inc.
Toxicity Data Data Not Available (Consult SDS)-
Environmental Hazards Data Not Available (Consult SDS)-

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated filter paper, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound (e.g., solutions) should be collected in a separate, compatible, and labeled liquid waste container. Do not mix with other incompatible waste streams.[4]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound (1-ethyl-N-(4-isopropylbenzyl)-1H-tetrazol-5-amine)" and an accurate estimation of the concentration and volume.[5]

    • Indicate any known hazards (e.g., Flammable Solid, Irritant) on the label.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area, such as a chemical fume hood or a designated cabinet for flammable solids.[2]

    • Keep containers tightly sealed when not in use.

    • Ensure secondary containment is in place to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]

    • Provide them with all necessary information from the waste container label.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as hazardous liquid waste.[4]

    • After triple-rinsing, the container can be disposed of in the regular trash after defacing the original label.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ML344_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Generation of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (Unused compound, contaminated items) liquid_waste Liquid Waste (Solutions, rinsate) solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling ML344

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of ME-344 (CAS: 1374524-68-1), a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) complex I.[1] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling ME-344, it is crucial to use appropriate personal protective equipment to prevent exposure. The following PPE is recommended:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Ensure gloves are compatible with the solvent used to dissolve ME-344.

  • Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working with the powdered form or creating aerosols, a NIOSH-approved respirator may be necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for ME-344.

PropertyValueSource
Molecular Formula C₂₂H₂₀O₄Selleck Chemicals[1]
Molecular Weight 348.39 g/mol Selleck Chemicals[1]
CAS Number 1374524-68-1MedchemExpress[2], Selleck Chemicals[1]
Appearance Solid powderInferred from handling instructions
Solubility DMSO: 70 mg/mL (200.92 mM)Selleck Chemicals[1]
Storage Temperature -20°C (powder)Selleck Chemicals[1]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

1. Preparation and Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Before use, ensure all necessary PPE is correctly worn.

  • When preparing solutions, add the solvent to the powdered ME-344 slowly to avoid dust generation.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin, eyes, and clothing.

2. Storage:

  • Store ME-344 as a powder at -20°C for long-term stability.[1]

  • Keep the container tightly sealed in a dry and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

3. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

4. Disposal:

  • Dispose of ME-344 and any contaminated materials as hazardous chemical waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in regular trash.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling ME-344 in a laboratory setting.

ME-344 Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Proceed when ready Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Experiment complete Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste Ready for disposal Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS

Caption: Workflow for the safe handling of ME-344 from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML344
Reactant of Route 2
ML344

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.